1-Ethenylcyclohexan-1-aminehydrochloride
Description
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Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
1-ethenylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8(9)6-4-3-5-7-8;/h2H,1,3-7,9H2;1H |
InChI Key |
MDIVPXYPJFBIMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCCCC1)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
1-Ethenylcyclohexan-1-amine Hydrochloride: A Strategic Building Block for Conformationally Constrained Scaffolds
[1]
Executive Summary
1-Ethenylcyclohexan-1-amine hydrochloride (also known as 1-vinylcyclohexan-1-amine HCl) is a specialized gem-disubstituted cyclic amine used primarily as a high-value intermediate in medicinal chemistry and materials science.[1][2] Its structural core—a cyclohexane ring featuring both an amino group and a vinyl moiety at the C1 position—serves as a "conformational lock." This steric constraint exploits the Thorpe-Ingold effect to accelerate cyclization reactions, making it an ideal precursor for spirocyclic alkaloids, peptidomimetics, and NMDA receptor modulators.
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and downstream utility in constructing complex heterocyclic architectures.
Part 1: Chemical Profile & Structural Analysis[1]
Identity & Physicochemical Properties
The compound exists as a stable hydrochloride salt, which improves handling and shelf-life compared to the volatile and oxidation-prone free base.[1]
| Property | Data |
| IUPAC Name | 1-Ethenylcyclohexan-1-amine hydrochloride |
| Common Synonyms | 1-Vinylcyclohexylamine HCl; 1-Amino-1-vinylcyclohexane HCl |
| CAS Number | 2913243-60-2 (HCl salt); 19488-34-7 (Free base) |
| Molecular Formula | C₈H₁₅N[1][3][4][5][6][7] · HCl |
| Molecular Weight | 161.67 g/mol (Salt); 125.21 g/mol (Free base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |
| Melting Point | 181–183 °C (decomposition) |
| Acidity (pKa) | ~10.5 (Conjugate acid) |
Structural Logic: The Gem-Disubstituted Advantage
The C1 carbon is quaternary, bonded to a rigid cyclohexane ring, a reactive vinyl group, and a basic amine.
-
Steric Bulk: The cyclohexane ring imposes significant steric hindrance, restricting rotation around the N-C bond. This is critical for "locking" bioactive conformations in drug design.
-
Synthetic Handle: The vinyl group (
) is orthogonal to the amine, allowing for selective functionalization via olefin metathesis or oxidation without protecting the nitrogen.
Part 2: Validated Synthetic Pathways
Synthesis of 1-ethenylcyclohexan-1-amine requires overcoming the steric hindrance of the quaternary center while preventing allylic rearrangement.[1] Two primary methodologies are employed: the Curtius Rearrangement (High Fidelity) and the Grignard-Ritter Sequence (Scalable).
Method A: Curtius Rearrangement (Recommended for Research)
This route is preferred for laboratory-scale synthesis as it proceeds with complete retention of the quaternary center's integrity, avoiding the formation of thermodynamic byproducts.
Protocol:
-
Precursor Synthesis: 1-Vinylcyclohexanecarboxylic acid (CAS 72335-94-5) is activated with diphenylphosphoryl azide (DPPA) or thionyl chloride.[1]
-
Acyl Azide Formation: Reaction with NaN₃ (or in situ with DPPA) generates the acyl azide.
-
Rearrangement: Thermal decomposition in toluene reflux triggers the migration of the quaternary carbon to nitrogen, releasing N₂ and forming the isocyanate.
-
Hydrolysis: Acidic hydrolysis of the isocyanate yields the amine hydrochloride.
Method B: Grignard Addition & Azidation (Alternative)
A more direct route utilizing cyclohexanone, though purification is often required to remove elimination byproducts.
-
Nucleophilic Addition: Vinylmagnesium bromide is added to cyclohexanone at -78°C to yield 1-vinylcyclohexanol.[1]
-
Azidation: The tertiary alcohol is treated with hydrazoic acid (
) under Lewis acid catalysis ( ). Note: Control of temperature is critical to prevent allylic transposition.[1] -
Reduction: The resulting azide is reduced (Staudinger reaction or LiAlH₄) to the amine.
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for the Curtius Rearrangement route, highlighting critical intermediates.
Caption: Step-wise transformation from carboxylic acid precursor to final amine salt via isocyanate intermediate.
Part 3: Reactivity & Applications in Drug Discovery[1]
Spirocyclization via Ring-Closing Metathesis (RCM)
The vinyl group serves as a perfect "handle" for constructing spirocyclic scaffolds.[1] By acylating the amine with an acrylate or allyl group, researchers can perform Ring-Closing Metathesis (Grubbs' Catalyst) to close a second ring spiro-fused to the cyclohexane.[1]
-
Mechanism:
-acylation Diene precursor RCM Spirolactam.[1] -
Utility: This generates novel spiro-piperidone or spiro-pyrrolidone scaffolds, which are privileged structures in GPCR ligand design (e.g., opioid receptors, chemokine receptors).[1]
Peptidomimetics & Constrained Amino Acids
Oxidative cleavage of the vinyl group (Ozonolysis or Lemieux-Johnson oxidation) converts the alkene into a carboxylic acid.
-
Result: This yields 1-aminocyclohexane-1-carboxylic acid (Achc) , a non-proteinogenic amino acid.[1]
-
Application: Incorporating Achc into peptide chains restricts the backbone torsion angles (
), stabilizing helical or turn conformations and improving metabolic stability against proteases.
NMDA Receptor Antagonism
Structurally, 1-ethenylcyclohexan-1-amine is a vinyl analog of the fragment found in Phencyclidine (PCP) and Ketamine .[1]
-
SAR Implication: The vinyl group offers a site for bio-orthogonal labeling or covalent tethering to study receptor binding pockets without altering the pharmacophore significantly.
Part 4: Handling & Safety Protocols
Storage & Stability[1]
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at 2–8°C.
-
Stability: Stable under inert atmosphere (Argon/Nitrogen). The free base is prone to carbonate formation (absorbs CO₂) and oxidation of the vinyl group if left exposed to air.
Hazards[1]
-
GHS Classification: Acute Tox. 4 (Oral).[6]
-
Signal Word: Warning.
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Incompatibility: Strong oxidizing agents (reacts with vinyl group) and strong bases (liberates volatile free amine).
References
-
PubChem Compound Summary. (2025). 1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride (Related Structure Analysis). National Center for Biotechnology Information. Link
-
BLD Pharm. (2024). Product Monograph: 1-Vinylcyclohexan-1-amine hydrochloride (CAS 2913243-60-2).[1]Link
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[8] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link
-
Overman, L. E. (1976). A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. Journal of the American Chemical Society. (Contextual reference for allylic amine synthesis). Link
-
Clayden, J., et al. (2012). Organic Chemistry.[5][9][10][11] Oxford University Press. (Reference for Thorpe-Ingold effect and conformational analysis).
Sources
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- 4. 1-Amino-1-propylcyclohexane | C9H19N | CID 20287329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1-Cyclohex-1-en-1-ylethyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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Gem-disubstituted cyclohexane amine building blocks for medicinal chemistry
An In-Depth Technical Guide to Gem-disubstituted Cyclohexane Amine Building Blocks for Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of Rigidity and Three-Dimensionality in Drug Design
In the intricate dance of drug discovery, the conformational flexibility of a molecule is a double-edged sword. While a certain degree of adaptability can be beneficial for a molecule to find its optimal binding pose within a biological target, excessive flexibility can lead to a significant entropic penalty upon binding, resulting in lower affinity and poor selectivity. Medicinal chemists, therefore, often seek to introduce conformational rigidity into their molecular scaffolds. The gem-disubstituted cyclohexane motif has emerged as a powerful tool in this endeavor, providing a robust and predictable three-dimensional architecture that can significantly enhance the pharmacological properties of a drug candidate.
This guide provides an in-depth exploration of gem-disubstituted cyclohexane amine building blocks, from their fundamental conformational principles to their synthesis and strategic application in modern drug discovery programs. We will delve into the underlying stereoelectronic effects that govern their behavior and showcase how their unique topology can be leveraged to overcome common challenges in medicinal chemistry, such as improving metabolic stability, modulating physicochemical properties, and achieving receptor subtype selectivity.
Conformational Analysis: The Bedrock of Design
The therapeutic utility of gem-disubstituted cyclohexanes is intrinsically linked to their well-defined and predictable chair conformations. Unlike their monosubstituted counterparts, which can undergo ring-flipping to equilibrate between axial and equatorial conformers, the presence of a gem-disubstituted group can effectively "lock" the ring in a preferred conformation. This is a direct consequence of the steric and electronic interactions at play.
The Thorpe-Ingold Effect and A-Values
The Thorpe-Ingold effect, or gem-disubstituent effect, describes the phenomenon where the bond angle between two substituents on a single carbon atom is compressed, leading to a widening of the adjacent bond angles within the ring. This distortion can influence the conformational preference of the cyclohexane ring. When combined with the principles of A-values, which quantify the steric preference of a substituent for the equatorial position, a clear picture of the conformational landscape emerges.
For instance, a 4,4-disubstituted cyclohexane amine will have the amino group at the 1-position. The large steric bulk of the gem-disubstituents at the 4-position will strongly disfavor an axial orientation of these groups. Consequently, the ring is locked in a conformation where the amino group's orientation (axial or equatorial) is predetermined. This pre-organization of the pharmacophore can lead to a more favorable enthalpy of binding to the target protein.
Table 1: Comparative A-Values of Common Substituents
| Substituent | A-Value (kcal/mol) |
| -CH₃ | 1.7 |
| -OH | 0.9 |
| -F | 0.25 |
| -CN | 0.2 |
| -tBu | >4.5 |
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of gem-disubstituted cyclohexane amines can be approached through various routes, each with its own set of advantages and limitations. The choice of synthetic strategy often depends on the desired substitution pattern, scalability, and stereochemical control.
Classical Approaches: Building from the Ground Up
One of the most common methods involves the dialkylation of a cyclic ketone precursor. For example, the synthesis of 4,4-disubstituted cyclohexanones can be achieved by the exhaustive alkylation of cyclohexanone under basic conditions. Subsequent reductive amination of the resulting ketone provides access to the desired amine.
Experimental Protocol: Synthesis of 4,4-Dimethylcyclohexan-1-amine
-
Alkylation: To a solution of cyclohexanone (1.0 eq) in dry THF at 0 °C, add sodium hydride (2.5 eq) portion-wise. Stir for 30 minutes, then add methyl iodide (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 4,4-dimethylcyclohexanone by flash column chromatography.
-
Reductive Amination: To a solution of 4,4-dimethylcyclohexanone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir at room temperature for 24 hours.
-
Final Work-up and Purification: Acidify the reaction mixture with 2M HCl and wash with diethyl ether. Basify the aqueous layer with 6M NaOH and extract with dichloromethane. Dry the combined organic layers, concentrate, and purify the resulting amine by distillation or chromatography to yield 4,4-dimethylcyclohexan-1-amine.
Modern Methodologies: Efficiency and Control
More recent advances in synthetic methodology have provided more elegant and efficient routes. These include transition-metal-catalyzed cross-coupling reactions and C-H activation strategies to introduce functionality onto a pre-existing cyclohexane core. Ring-closing metathesis (RCM) of appropriately substituted dienes has also proven to be a powerful tool for the construction of these scaffolds.
Caption: A generalized synthetic workflow.
Applications in Medicinal Chemistry: Case Studies
The true value of gem-disubstituted cyclohexane amine building blocks is evident in their successful incorporation into a number of clinical candidates and approved drugs. The rigid scaffold often imparts improved metabolic stability by blocking sites of potential metabolism and can enhance binding affinity by reducing the entropic penalty of binding.
Case Study: Gabapentin and Pregabalin
Perhaps the most well-known examples are the anticonvulsant and analgesic drugs gabapentin and pregabalin. While not classic amines, their amino acid structure features a gem-disubstituted cyclohexane and cyclopentane ring, respectively. The gem-dimethyl group in pregabalin's precursor, 3,3-dimethyl-5-oxopentanoic acid, is crucial for its mechanism of action. These alkyl groups orient the carboxylic acid and amine functionalities in a specific three-dimensional arrangement that mimics the neurotransmitter GABA, allowing for potent binding to the α2δ-1 subunit of voltage-gated calcium channels.
Case Study: CCR5 Antagonists for HIV Treatment
Maraviroc, an antagonist of the CCR5 receptor used in the treatment of HIV, features a complex tropane-like structure. While not a simple cyclohexane, its rigid, bicyclic core, which is a type of disubstituted ring system, serves a similar purpose. It correctly positions the key pharmacophoric elements for high-affinity binding to the receptor, preventing the entry of the HIV virus into host cells. The conformational rigidity of the core scaffold was a key design element in achieving the desired potency and selectivity.
Caption: A logical flow for incorporating rigid scaffolds.
Future Directions and Emerging Trends
The strategic use of gem-disubstituted cyclohexane amines in medicinal chemistry is poised to grow. The increasing demand for drugs with improved selectivity and pharmacokinetic profiles will continue to drive the development of novel, three-dimensional building blocks. Future trends will likely focus on:
-
Asymmetric Synthesis: The development of catalytic, enantioselective methods to access chiral gem-disubstituted cyclohexane amines will be of paramount importance.
-
Novel Substitution Patterns: Exploration of a wider range of gem-disubstituents beyond simple alkyl groups will open up new chemical space. This includes the incorporation of fluorinated substituents to modulate pKa and lipophilicity.
-
Integration with Other Enabling Technologies: The combination of these building blocks with other drug discovery technologies, such as fragment-based screening and DNA-encoded libraries, will accelerate the identification of novel drug candidates.
Conclusion
Gem-disubstituted cyclohexane amine building blocks represent a powerful and versatile platform for the design of next-generation therapeutics. Their inherent conformational rigidity and well-defined three-dimensional structures provide a means to overcome many of the challenges associated with flexible molecules. By understanding the fundamental principles of their conformational behavior and leveraging modern synthetic methodologies, medicinal chemists can strategically employ these building blocks to develop drugs with superior efficacy, selectivity, and pharmacokinetic properties. The continued innovation in the synthesis and application of these valuable scaffolds will undoubtedly fuel the discovery of new and important medicines for years to come.
References
-
Title: The Thorpe-Ingold Effect Source: Organic Chemistry Portal URL: [Link]
-
Title: A-Values Source: Organic Chemistry Portal URL: [Link]
-
Title: Reductive Amination Source: Organic Chemistry Portal URL: [Link]
-
Title: Gabapentin and Pregabalin - A Review of Their Use Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Maraviroc: a new CCR5 antagonist for the treatment of HIV infection Source: National Center for Biotechnology Information (NCBI) URL: [Link]
A Technical Guide to the Conformational Analysis and Steric Profile of 1-Vinylcyclohexyl Amine Substituents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spatial arrangement of molecular fragments is a cornerstone of modern drug design, dictating the efficacy of a molecule's interaction with its biological target.[1][2] Steric parameters, which describe this arrangement, are therefore critical in optimizing drug behavior.[1] The cyclohexane ring, a ubiquitous scaffold in medicinal chemistry, presents a classic case for conformational analysis, where the orientation of substituents significantly impacts molecular properties. This guide provides an in-depth analysis of the steric bulk and conformational preferences of the 1-vinylcyclohexyl amine moiety. We explore the theoretical underpinnings of conformational free energy (A-values), detail rigorous experimental and computational methodologies for their determination, and synthesize these principles to predict the behavior of this unique geminally-disubstituted system. The interplay between the amine and vinyl groups introduces complexities beyond simple additivity rules, offering both challenges and opportunities in the rational design of novel therapeutics.
Introduction: The Principle of Steric Hindrance and A-Values
In the field of conformational analysis, the "A-value" is a quantitative measure of the steric bulk of a substituent on a cyclohexane ring.[3] It represents the Gibbs free energy difference (ΔG) between a conformation where the substituent is in the sterically hindered axial position and the conformation where it is in the less hindered equatorial position.[3][4] Substituents prefer the equatorial orientation to minimize destabilizing 1,3-diaxial interactions—steric clashes with other axial atoms on the same face of the ring.[5]
The relationship is defined by the Winstein-Eliel equation: A-value = -ΔG° = -RTlnKeq where Keq is the equilibrium constant for the axial-to-equatorial interconversion.[4] A larger A-value signifies a greater preference for the equatorial position and, consequently, a larger effective steric bulk.[6] These values are crucial as they allow chemists to predict molecular geometry and reactivity.[3][7]
The Cyclohexane Scaffold in Drug Design
The cyclohexane ring is a prevalent structural motif in pharmaceuticals due to its rigid and well-defined three-dimensional structure. This rigidity allows for the precise positioning of functional groups in space, which is essential for selective binding to biological receptors like proteins and enzymes.[2] The stereochemistry of the drug molecule and the receptor surface are paramount in determining the efficiency of the drug-receptor interaction.[2] By controlling whether a substituent is axial or equatorial, medicinal chemists can fine-tune the molecule's shape to maximize binding affinity and biological activity while minimizing off-target effects.
The 1-Vinylcyclohexyl Amine Moiety: A Unique Conformational Challenge
The 1-vinylcyclohexyl amine scaffold presents a complex case of a geminally-disubstituted cyclohexane, where two distinct groups, an amine (-NH₂) and a vinyl (-CH=CH₂), are attached to the same carbon atom. To a first approximation, the conformational preference can be estimated by considering the individual A-values of the substituents. However, this approach may be insufficient due to potential non-additive effects.
The key challenge lies in determining which group will preferentially occupy the equatorial position. The general rule is that the conformation placing the larger substituent equatorially will be more stable.[8][9] Therefore, a direct comparison of the A-values for an amine group and a vinyl group is necessary.
Methodologies for Determining A-Values
Accurate determination of A-values can be achieved through both experimental and computational approaches.
Experimental Determination via Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: At room temperature, the chair-chair interconversion of cyclohexane is rapid on the NMR timescale, resulting in a single, time-averaged spectrum. By cooling the sample, this ring-flip process can be slowed sufficiently to allow for the observation of distinct signals for the axial and equatorial conformers.[10] The ratio of the integrated intensities of these signals directly yields the equilibrium constant (Keq), from which the A-value can be calculated.[6][11]
Protocol for Low-Temperature ¹³C NMR:
-
Sample Preparation: Dissolve a precisely weighed sample of 1-vinylcyclohexyl amine in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or deuterated chloroform, CDCl₃).
-
Instrument Setup: Use an NMR spectrometer equipped with a variable temperature (VT) unit. Calibrate the probe temperature using a standard, such as methanol.[12]
-
Initial Spectrum: Acquire a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.
-
Cooling: Gradually lower the temperature of the probe in increments of 10-20 K.[10][13] Allow the sample to equilibrate for several minutes at each new temperature before acquiring a spectrum.
-
Coalescence and Signal Resolution: Continue cooling until the signals corresponding to the cyclohexane ring carbons broaden and then resolve into two distinct sets of peaks, representing the axial and equatorial conformers.
-
Integration and Calculation: At the lowest achievable temperature where sharp signals are observed, carefully integrate the corresponding peaks for the two conformers. Calculate Keq = [Equatorial Conformer] / [Axial Conformer].
-
A-Value Calculation: Use the equation ΔG = -RTln(Keq) to determine the free energy difference. The A-value is equal to ΔG.
Computational Determination via Density Functional Theory (DFT)
Causality: Quantum mechanical calculations, particularly DFT, provide a powerful tool for accurately modeling molecular geometries and energies.[14][15] By optimizing the structures of both the axial and equatorial conformers, one can calculate their relative Gibbs free energies and thereby determine the A-value.[16] This in silico approach is cost-effective and allows for the systematic study of substituents for which experimental data is unavailable.
Protocol for DFT-Based A-Value Calculation:
-
Structure Generation: Build 3D models of both the "amine-axial/vinyl-equatorial" and "amine-equatorial/vinyl-axial" conformers of 1-vinylcyclohexyl amine using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory for this purpose is B3LYP with a 6-31G* basis set, though higher levels like ωB97X-D or M06-2X with larger basis sets (e.g., 6-311+G(2df,2p)) can provide improved accuracy.[14]
-
Frequency Calculation: Conduct a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that each structure is a true energy minimum.[17] This step also provides the necessary thermal corrections to the Gibbs free energy.
-
Energy Extraction: From the output files, extract the sum of electronic and thermal free energies for both the axial and equatorial conformers.
-
A-Value Calculation: The A-value is the difference between the Gibbs free energy of the higher-energy conformer and the lower-energy conformer.[16] (A-value = Gaxial - Gequatorial).
// Nodes start [label="1. Build 3D Models\n(Axial & Equatorial Conformers)", fillcolor="#F1F3F4", fontcolor="#202124"]; opt [label="2. Geometry Optimization\n(e.g., B3LYP/6-31G*)", fillcolor="#F1F3F4", fontcolor="#202124"]; freq [label="3. Frequency Calculation\n(Confirm Minima & Get Thermal Data)", fillcolor="#F1F3F4", fontcolor="#202124"]; energy [label="4. Extract Gibbs Free Energies\n(G_axial, G_equatorial)", fillcolor="#F1F3F4", fontcolor="#202124"]; calc [label="5. Calculate A-Value\nΔG = G_axial - G_equatorial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Final A-Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> opt; opt -> freq; freq -> energy; energy -> calc; calc -> end; } } Caption: A flowchart of the DFT-based A-value calculation process.
Analysis of the 1-Vinylcyclohexyl Amine System
To predict the conformational equilibrium of 1-vinylcyclohexyl amine, we must compare the A-values of its constituent groups.
| Substituent (X) | A-Value (kcal/mol) | Reference |
| -H | 0 | (by definition) |
| -CN | 0.2 | [18] |
| -F | 0.24 | [18] |
| -Br | 0.2 - 0.7 | [6][18] |
| -OH | 0.6 - 0.9 | [18] |
| -NH₂ | 1.2 - 1.8 | [18] |
| -COOH | 1.2 | [18] |
| -CH=CH₂ (Vinyl) | 1.6 | [4] |
| -CH₃ (Methyl) | 1.8 | [18] |
| -CH(CH₃)₂ (Isopropyl) | 2.2 | [18] |
| -C₆H₅ (Phenyl) | 3.0 | [18] |
| -C(CH₃)₃ (tert-Butyl) | > 4.5 | [18] |
Table 1: Conformational A-Values for common substituents.
Based on the data in Table 1, the A-value for an amine group (-NH₂) is approximately 1.2-1.8 kcal/mol, while the A-value for a vinyl group (-CH=CH₂) is about 1.6 kcal/mol.[4][18] These values are remarkably similar.
Given the overlap in their ranges, predicting the dominant conformer based on simple additivity is challenging. The A-value for the amine group can be solvent-dependent due to hydrogen bonding.[6][18] However, in a head-to-head comparison, the vinyl group (1.6 kcal/mol) and the upper-range value for the amine group (1.8 kcal/mol) suggest that the vinyl group may be slightly less sterically demanding. This would imply that the conformer with the amine group in the equatorial position and the vinyl group in the axial position is likely the more stable arrangement, though the energy difference may be small.
Implications for Medicinal Chemistry & Drug Development
Understanding the precise conformational preference of the 1-vinylcyclohexyl amine moiety is vital for structure-activity relationship (SAR) studies.
-
Receptor Binding: The spatial orientation of the amine and vinyl groups will dictate how the molecule fits into a receptor's binding pocket. A small energy difference between conformers could mean that the molecule exists as a mixture of shapes in solution, which may complicate binding kinetics.
-
Pharmacophore Modeling: Knowing the dominant conformation allows for the construction of more accurate pharmacophore models. The amine group, often a key hydrogen bond donor or acceptor, must be correctly positioned in 3D space.
-
Analogue Design: When designing analogues, chemists can use this conformational information to make rational modifications. For instance, replacing the vinyl group with a bulkier or smaller substituent could be used to lock the amine group into a desired axial or equatorial position, potentially enhancing potency or selectivity.
Conclusion
The steric profile of the 1-vinylcyclohexyl amine substituent is governed by the competitive interplay between the amine and vinyl groups for the sterically favorable equatorial position. A comparison of their individual A-values suggests a slight preference for the amine group to be equatorial, but the similarity in their steric bulk (A-values of ~1.6-1.8 kcal/mol for vinyl vs. amine) indicates that the energy difference between the two primary chair conformers is likely small. This subtle energetic landscape underscores the necessity of precise analytical methods, such as low-temperature NMR and DFT calculations, for definitive characterization. For drug development professionals, this detailed conformational understanding is not merely academic; it is a critical tool for the rational design of next-generation therapeutics, enabling the fine-tuning of molecular architecture to optimize biological function.
References
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- Benchchem. (n.d.).
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- Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
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- ResearchGate. (2025). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.
- Reddit. (2023). Computational Calculations on Cyclohexane conformers. r/comp_chem.
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- Perez, M. A., et al. (n.d.).
- McKusick, B. C., & Sauer, J. C. (1960). U.S. Patent No. 2,959,617. U.S.
- National Center for Biotechnology Inform
- Barnes, A. B., et al. (2010).
- Anupama, A., & Jayasudha, M. (2019). Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. IntechOpen.
- University of Oxford. (n.d.).
- Google Patents. (n.d.).
- University of [University Name]. (n.d.).
- Wikipedia. (n.d.).
- University of [University Name]. (2014).
- Smith, L. A., & Hearn, D. (1997). U.S. Patent No. 5,599,997. U.S.
- ResearchGate. (2025).
- Google Patents. (n.d.).
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Wikipedia. (n.d.). Curtin–Hammett principle.
- IUPAC. (2025). Grunwald–Winstein equation (G02710). The IUPAC Compendium of Chemical Terminology.
- Course materials. (n.d.).
- KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I.
- Chemistry LibreTexts. (2025). 3.
- CUTM Courseware. (n.d.).
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Technical Analysis: 1-Vinylcyclohexylamine vs. Cyclohex-1-en-1-yl Amine
Executive Summary
This technical guide delineates the critical structural, electronic, and synthetic distinctions between 1-vinylcyclohexylamine (1-vinylcyclohexan-1-amine) and cyclohex-1-en-1-yl amine (cyclohex-1-en-1-amine). While both compounds share a C8H13N/C6H11N-based scaffold and are derived from cyclohexanone precursors, they represent fundamentally different chemical entities with distinct stability profiles and applications in drug development.
-
1-Vinylcyclohexylamine is a stable, gem-disubstituted primary amine . It serves as a critical pharmacophore in CNS-active agents (e.g., NMDA receptor antagonists) and a versatile building block for spirocyclic heterocycles.
-
Cyclohex-1-en-1-yl amine is a transient primary enamine . It is thermodynamically unstable relative to its imine tautomer (cyclohexanimine) and typically exists only as a reactive intermediate or in equilibrium, unless the nitrogen is substituted (secondary enamine).
Part 1: Structural & Electronic Characterization
Structural Definitions
| Feature | 1-Vinylcyclohexylamine | Cyclohex-1-en-1-yl Amine |
| IUPAC Name | 1-vinylcyclohexan-1-amine | Cyclohex-1-en-1-amine |
| Classification | Tertiary Alkyl Primary Amine (Gem-disubstituted) | Primary Enamine |
| Hybridization (C1) | sp³ (Tetrahedral) | sp² (Trigonal Planar) |
| Key Functional Group | Isolated Amine (-NH₂) & Vinyl (-CH=CH₂) | Enamine System (N-C=C) |
| Stability | Stable (Isolable Liquid/Solid) | Unstable (Tautomerizes to Imine) |
| Electronic State | Non-conjugated (Amine LP is localized) | Conjugated (Amine LP delocalized into π-system) |
The Tautomerism Trap: Why the Enamine is Elusive
The primary distinction lies in the imine-enamine tautomerism .
-
Cyclohex-1-en-1-yl amine possesses a primary amino group attached directly to an alkene. In the absence of electron-withdrawing groups, the equilibrium overwhelmingly favors the imine form (cyclohexanimine) due to the greater stability of the C=N bond over the C=C-N system in unsubstituted cases.
-
1-Vinylcyclohexylamine is "locked" in its amine form. The quaternary carbon at position 1 prevents tautomerization, rendering the molecule stable and isolable.
Visualization of Structural Divergence
Figure 1: Structural relationship and stability profile. Note the rapid tautomerization of the primary enamine to the imine, contrasting with the stable 1-vinylcyclohexylamine.
Part 2: Synthesis & Experimental Methodologies
Synthesis of 1-Vinylcyclohexylamine (The Stable Pharmacophore)
The synthesis of 1-vinylcyclohexylamine requires the construction of a quaternary carbon center. The most reliable method involves the nucleophilic addition of a vinyl organometallic reagent to a cyclohexanone-derived imine or sulfinyl imine (for asymmetric synthesis).
Protocol: Ellman Sulfinamide Approach (High Purity)
This method avoids the instability of simple imines and allows for potential enantioselective synthesis.
Reagents:
-
(R)- or (S)-tert-butanesulfinamide (Ellman's Auxiliary)
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Vinylmagnesium bromide (VinylMgBr)
-
HCl (in Dioxane or MeOH)
Step-by-Step Workflow:
-
Imine Formation:
-
Charge a flame-dried flask with cyclohexanone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in dry THF.
-
Add Ti(OEt)₄ (2.0 equiv) dropwise. Stir at reflux (60-70°C) for 12-24 hours.
-
Mechanism:[6][7][8][10][11][12] Ti(IV) acts as a Lewis acid and water scavenger, driving the condensation to the N-sulfinyl ketimine.
-
-
Nucleophilic Addition:
-
Cool the ketimine solution to -78°C.
-
Add VinylMgBr (1.5 equiv) slowly to prevent exotherms.
-
Allow to warm to room temperature. The Grignard reagent attacks the C=N bond to form the sulfinamide-protected amine.
-
-
Deprotection:
-
Treat the intermediate with 4M HCl in dioxane/MeOH.
-
Stir for 1 hour to cleave the sulfinyl group.
-
Basify with NaOH and extract with DCM to yield 1-vinylcyclohexan-1-amine .
-
Generation of Enamine Species (The Synthetic Intermediate)
While the primary enamine is unstable, secondary enamines (e.g., N-morpholino-1-cyclohexene) are standard synthetic intermediates (Stork Enamine Synthesis). If the primary enamine is required for a specific mechanistic study, it must be generated in situ from the imine.
Protocol: In Situ Trapping of Primary Enamine
Concept: Shift the Tautomeric Equilibrium.
-
Starting Material: Cyclohexanone imine (generated from cyclohexanone + NH₃ + TiCl₄).
-
Equilibration: In the presence of a trace acid catalyst, the imine exists in equilibrium with the enamine.
-
Trapping: Add a highly reactive electrophile (e.g., an activated Michael acceptor or acyl chloride) that reacts faster with the nucleophilic carbon of the enamine than the imine nitrogen.
Synthetic Pathway Comparison
Figure 2: Divergent synthetic pathways. Path A leads to the stable alpha-tertiary amine. Path B illustrates the transient nature of the primary enamine used in situ.
Part 3: Applications in Drug Discovery
1-Vinylcyclohexylamine as a Pharmacophore
This scaffold is structurally analogous to 1-phenylcyclohexylamine , the core motif of Phencyclidine (PCP) and Ketamine.
-
Mechanism: The bulky gem-disubstituted cyclohexane ring locks the amine in a specific conformation, critical for binding within the ion channel pore of the NMDA receptor.
-
Bioisosterism: The vinyl group acts as a compact, lipophilic handle that can participate in pi-cation interactions or serve as a "warhead" for covalent inhibition (if properly activated) or further functionalization (e.g., olefin metathesis to macrocycles).
Reactivity Profile Summary
| Reactivity Mode | 1-Vinylcyclohexylamine | Cyclohex-1-en-1-yl Amine |
| Nucleophilicity | Nitrogen (Hard): Classic amine reactivity (acylation, alkylation). | Carbon (Soft): Beta-carbon attacks electrophiles (Michael addition). |
| Oxidation | Susceptible to N-oxidation (N-oxide formation). | Susceptible to oxidative cleavage of C=C. |
| Polymerization | Vinyl group can undergo radical polymerization. | Hydrolyzes; does not typically polymerize cleanly. |
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Acids using tert-Butanesulfinamide." Chemical Reviews.
-
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[6]
-
Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews.
-
Maddaluno, J., et al. (2018). "Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO." Nature Communications.
-
PubChem. (2024).[13] "Compound Summary: Cyclohexylamine." National Library of Medicine.
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- 7. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Construction of Quaternary Carbon Centers in Cyclohexane Amine Synthesis: An In-depth Technical Guide
Foreword: The Significance of Steric Congestion in Medicinal Chemistry
In the landscape of modern drug discovery, the precise, three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Among the myriad of structural motifs, the all-carbon quaternary stereocenter—a carbon atom bonded to four distinct carbon substituents—presents a formidable synthetic challenge while offering significant rewards.[1][2] The incorporation of such a sterically congested center into a cyclohexane amine framework imparts a high degree of conformational rigidity. This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target, while also potentially improving metabolic stability by sterically shielding labile positions from enzymatic degradation. This guide provides an in-depth exploration of the key strategies for the stereoselective formation of quaternary carbon centers in the synthesis of cyclohexane amines, offering both mechanistic insights and practical, field-proven protocols for researchers in medicinal chemistry and drug development.
Strategic Pillars for Quaternary Center Formation
The construction of a quaternary carbon center, particularly within a cyclic system, is a sterically demanding transformation.[2] The successful execution of such a synthesis hinges on a carefully chosen strategy that can overcome the inherent steric hindrance. This guide will focus on several powerful and widely adopted catalytic asymmetric methods, including:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): A versatile method for forming C-C bonds adjacent to a ketone or other activating group.[3][4]
-
Asymmetric Conjugate Addition: The addition of carbon nucleophiles to α,β-unsaturated systems, creating a quaternary center at the β-position.[5][6]
-
Asymmetric Cycloaddition Reactions: The formation of cyclic structures where one of the newly formed stereocenters is a quaternary carbon.[3]
-
C-H Activation and Functionalization: The direct conversion of a C-H bond into a C-C bond to build the quaternary center.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of Ketone Enolates
Palladium-catalyzed AAA has emerged as a powerful tool for the enantioselective construction of α-quaternary ketones, which are versatile precursors to cyclohexane amines.[4] The reaction typically involves the generation of a prochiral enolate from a cyclic ketone, which then undergoes alkylation by a π-allyl palladium complex. The stereochemical outcome is dictated by a chiral ligand coordinated to the palladium center.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of a palladium(0) complex to an allylic electrophile (e.g., an allyl carbonate) to form a π-allyl palladium(II) complex. In parallel, a base deprotonates the α-carbon of a ketone to generate a nucleophilic enolate. The enolate then attacks the π-allyl complex, typically at one of the termini, to form the new C-C bond and regenerate the palladium(0) catalyst. The enantioselectivity is controlled by the chiral ligand, which influences the facial selectivity of the nucleophilic attack on the π-allyl ligand.
Sources
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- 2. pnas.org [pnas.org]
- 3. Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkylation Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of all-carbon quaternary stereocenters by catalytic asymmetric conjugate addition to cyclic enones in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Spirocycles via Ring-Closing Metathesis (RCM) of Vinyl Amides and Enamides
Executive Summary
The shift in drug discovery from flat, aromatic-heavy structures to three-dimensional (
This guide details the synthesis of nitrogen-containing spirocycles via Ring-Closing Metathesis (RCM) . Specifically, it addresses the technical challenge of utilizing vinyl amines (functionalized as enamides or ene-carbamates) as substrates. Unlike simple alkene RCM, nitrogen-adjacent alkenes require specific protocols to prevent catalyst poisoning and minimize isomerization byproducts.
Mechanistic Insight & Substrate Design
The "Vinyl Amine" Challenge
Direct RCM of basic
The Solution: The nitrogen lone pair must be delocalized via electron-withdrawing groups (EWGs). Successful RCM requires substrates in the form of:
- -Vinyl Carbamates (Boc, Cbz)
- -Vinyl Amides (Enamides)
- -Vinyl Sulfonamides
The Catalytic Cycle
The reaction follows the Chauvin mechanism. For spirocyclization, the initiation usually occurs at the sterically less hindered terminal alkene (the "non-vinyl" arm), followed by cyclization onto the sterically demanding vinyl amide.
Figure 1: Simplified catalytic cycle for RCM.[2] The irreversible release of volatile ethylene gas drives the equilibrium toward the spirocyclic product.
Strategic Planning: Catalyst & Conditions[3][4]
Selection of the catalyst is dictated by the steric bulk of the spiro-center being formed.
| Catalyst | Characteristics | Application in Spiro-RCM |
| Grubbs I (G-I) | High initiation rate, lower stability. | Simple, unhindered spiro-rings. Sensitive to functional groups. |
| Grubbs II (G-II) | High activity, thermally stable. | Standard choice. Tolerates sterics at the spiro-center. |
| Hoveyda-Grubbs II (HG-II) | Phosphine-free, boomerang mechanism. | Best for difficult cyclizations. Excellent for tetrasubstituted spiro-centers. |
Experimental Protocols
Protocol A: General Synthesis of Spirocyclic Enamides
Target: Formation of 5- to 7-membered spiro-rings from diene precursors.
Reagents:
-
Substrate:
-Boc-N-vinyl-alkenylamine (1.0 equiv) -
Catalyst: Grubbs II (5–10 mol%)
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM)
-
Additive: 1,4-Benzoquinone (optional, prevents isomerization)
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Degassing: Solvents must be degassed to remove oxygen. Sparge anhydrous Toluene with Argon for 15–20 minutes.
-
Note: Oxygen decomposes the active Ru-carbene species.
-
-
Substrate Dissolution: Dissolve the diene substrate in Toluene to achieve a concentration of 0.005 M to 0.01 M .
-
Critical: High dilution is mandatory for spirocyclization to favor intramolecular ring-closing over intermolecular oligomerization (ADMET).
-
-
Catalyst Addition: Add Grubbs II catalyst (5 mol%) in one portion as a solid, or dissolved in a minimum amount of degassed solvent.
-
Reflux: Equip the flask with a reflux condenser (flame-dried). Heat the mixture to 80°C (Toluene) or 40°C (DCM) for 2–12 hours. Monitor via TLC or LC-MS.
-
Checkpoint: If conversion stalls after 4 hours, add a second portion of catalyst (2–5 mol%).
-
-
Quenching & Scavenging: Cool to room temperature. Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) and stir for 30 minutes open to air.
-
Purification: Filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc).
Protocol B: Troubleshooting & Optimization
Use this workflow when the standard protocol yields low conversion or impurities.
Figure 2: Decision tree for optimizing spiro-RCM reactions.
Case Studies & Scope
Synthesis of Azaspiro[4.5]decane Systems
A classic application is the synthesis of spiro-piperidines, common in alkaloids like Halichlorine .
-
Substrate:
-Acryloyl-2-allylpiperidine. -
Challenge: Forming a quaternary center adjacent to the nitrogen.
-
Result: Using HG-II in refluxing DCM provides the spiro-lactam in >85% yield. The electron-deficient acryloyl group prevents N-coordination [1].
Spiro-Oxindole Synthesis
Spiro-oxindoles are privileged scaffolds in oncology.
-
Substrate: 3,3-diallyloxindole.
-
Reaction: RCM closes the spiro-ring at the C3 position.
-
Observation: These reactions are often faster because the rigid oxindole core pre-organizes the two alkenes in close proximity (Gem-disubstituent effect) [2].
Safety & Handling
-
Ruthenium Toxicity: While lower than many heavy metals, Ru residues must be removed to <10 ppm for pharmaceutical intermediates.
-
Ethylene Buildup: RCM releases ethylene gas. Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup and to allow the equilibrium to shift forward.
-
Peroxides: Vinyl ethers/amides can form peroxides upon prolonged storage. Test substrates with starch-iodide paper before use.
References
-
Kinderman, S. S., et al. (2001).[3] "Enamide-Olefin Ring-Closing Metathesis." Organic Letters. Link
-
Reddy, M. V., et al. (2023). "Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction." MDPI Molecules. Link
-
Wang, Z. J., et al. (2013).[4] "A Concise Cross-Metathesis Route to Enantiopure 1-Azaspirocycles." Synthesis. Link[4]
-
Grubbs, R. H. (2006).[5] "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie. Link
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Enamide-Olefin Ring-Closing Metathesis [organic-chemistry.org]
- 4. andrearobinsongroup.com [andrearobinsongroup.com]
- 5. Sequential N-acylamide methylenation-enamide ring-closing metathesis: construction of benzo-fused nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-Ethenylcyclohexan-1-amine as a Scaffold for Peptidomimetics
Abstract
This application note details the utilization of 1-ethenylcyclohexan-1-amine (ECA) as a structural scaffold in the design of peptidomimetics. Distinct from standard
Introduction: The ECA Scaffold
In modern drug discovery, "stapling" peptides to lock them into bioactive conformations is a dominant strategy for targeting intracellular protein-protein interactions (PPIs). While linear peptides often suffer from rapid proteolytic degradation and poor membrane permeability, constrained peptidomimetics overcome these barriers.
1-Ethenylcyclohexan-1-amine (ECA) represents a high-value scaffold due to its specific structural features:
-
Gem-Disubstitution (Cyclohexane Ring): The bulky cyclohexane ring at the
-carbon restricts the and torsion angles of the peptide backbone. This steric bulk promotes folded conformations (helices/turns) via the Thorpe-Ingold effect (gem-dimethyl effect), reducing the entropic penalty of folding. -
Vinyl (Ethenyl) Group: This olefinic side chain serves as a "warhead" for bio-orthogonal chemistry. It is primarily used for Ring-Closing Metathesis (RCM) to form macrocycles but is also compatible with thiol-ene "click" chemistry.
Structural Logic
The ECA scaffold acts as a terminator or branch point . Because it lacks a carboxylic acid (unless derivatized), it is most effectively deployed as:
-
A C-Terminal Cap: Protecting the peptide end while providing a staple point.
-
A Ugi-Reaction Input: Acting as the amine component to generate peptoid-like internal linkages.[1]
Experimental Workflows
Workflow A: C-Terminal Capping & Stapling (RCM)
This workflow uses ECA to cap the C-terminus of a peptide sequence. The vinyl group of ECA is then reacted with an olefin-bearing amino acid (e.g., O-allyl-serine or pentenyl-alanine) located at position
Workflow B: Combinatorial Library via Ugi-4CR
This workflow utilizes ECA as the amine component in a Ugi 4-Component Reaction. This allows for the rapid generation of sterically bulky, conformationally restricted peptidomimetic libraries.
Figure 1: Dual workflows for ECA utilization. Workflow A focuses on macrocyclization (stapling), while Workflow B focuses on combinatorial library generation.
Detailed Protocols
Protocol 1: C-Terminal Incorporation & Stapling
Objective: Synthesize a stapled peptide helix using ECA as the C-terminal anchor. Prerequisites: Peptide chain synthesized on 2-Chlorotrityl chloride resin (to allow cleavage of protected peptide) or Rink Amide (if RCM is performed on-resin).
Step 1: Coupling ECA to the Peptide
-
Activation: Dissolve the C-terminal amino acid of the peptide (or the cleavage-ready linker) in DMF. Add 3.0 eq HATU and 6.0 eq DIPEA.
-
Addition: Add 3.0 eq of 1-ethenylcyclohexan-1-amine .
-
Reaction: Shake at room temperature (RT) for 4 hours.
-
Note: The steric bulk of the cyclohexane ring makes this coupling slower than standard amino acids. Double coupling is recommended.
-
-
Verification: Perform a micro-cleavage and check via LC-MS. Look for the mass shift corresponding to the ECA addition (+125.2 Da).
Step 2: Ring-Closing Metathesis (RCM)
Critical: RCM is sensitive to oxygen and ethylene buildup.
-
Solvent: Dissolve the purified linear peptide (containing ECA and an internal olefin AA like (S)-pentenyl alanine) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 1-5 mM.
-
Why dilute? To favor intramolecular cyclization over intermolecular dimerization.
-
-
Degassing: Sparge the solution with Argon for 15 minutes.
-
Catalyst: Add Grubbs Catalyst 2nd Generation (20 mol%).
-
Reflux: Heat to 50°C for 2-12 hours under Argon flow.
-
Quenching: Add DMSO (50 eq relative to catalyst) or vinyl ethyl ether to quench the ruthenium carbene.
-
Purification: Evaporate solvent and purify via Reverse-Phase HPLC (C18 column).
Protocol 2: Ugi 4-Component Reaction (U-4CR)
Objective: Create a constrained peptidomimetic backbone. Components:
-
Amine: 1-ethenylcyclohexan-1-amine (1.0 eq)
-
Aldehyde: Benzaldehyde or amino-aldehyde derivative (1.0 eq)
-
Acid: N-Boc-Amino Acid (1.0 eq)
-
Isocyanide: tert-Butyl isocyanide (1.0 eq)
Procedure:
-
Pre-formation: Dissolve the ECA (Amine) and the Aldehyde in Methanol (MeOH) at 0.5 M concentration. Stir for 30 minutes to form the imine intermediate.
-
Addition: Add the Carboxylic Acid and stir for 10 minutes.
-
Cyclization: Add the Isocyanide .
-
Incubation: Stir at RT for 24-48 hours.
-
Monitoring: Monitor by TLC or LC-MS. The reaction is driven by the formation of the stable bis-amide bond.
-
-
Workup: Evaporate MeOH. Redissolve in EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.
Data Analysis & Validation
To validate the successful incorporation and structural impact of the ECA scaffold, the following parameters must be assessed.
Table 1: Validation Parameters
| Technique | Observation Target | Success Criteria |
| LC-MS (ESI) | Molecular Weight | Exact Mass match. For RCM products: Mass of Linear - 28 Da (Loss of Ethylene |
| 1H-NMR | Vinyl Protons | Linear: Distinct multiplets at |
| Circular Dichroism (CD) | Secondary Structure | Helical Staple: Double minima at 208 nm and 222 nm. Increased molar ellipticity compared to linear control. |
| X-Ray Crystallography | Geometry | Verification of the cyclohexane chair conformation and the induced turn/helix angles. |
Mechanistic Diagram: RCM Stapling
The following diagram illustrates the catalytic cycle and the specific role of the ECA vinyl group.
Figure 2: Simplified mechanism of Ring-Closing Metathesis using the ECA vinyl handle.
References
-
Grubbs, R. H. (2004).[5] Olefin metathesis.[5][6] Tetrahedron, 60(34), 7117–7140. [Link][5]
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis.[5] Angewandte Chemie International Edition, 37(23), 3281–3284. [Link]
-
Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C-alpha-tetrasubstitution). Biopolymers, 60(6), 396–419.[7] [Link]
-
Dömling, A. (2006). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306-313. [Link]
-
Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466-1470. [Link]
Sources
- 1. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stapled Peptides for Drug Improvement - Peptide Stapling- QYAOBIO [qyaobio.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution) - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the vinyl group in 1-amino-1-vinylcyclohexane
Application Note & Protocol Guide
Executive Summary & Strategic Rationale
1-Amino-1-vinylcyclohexane represents a high-value "privileged scaffold" in medicinal chemistry. It serves as a precursor to conformationally restricted amino acids (specifically 1-aminocyclohexanecarboxylic acid,
However, the functionalization of this molecule presents a dual challenge:
-
Steric Congestion: The quaternary carbon at the C1 position imposes significant steric bulk, retarding attack on the vinyl group.
-
Chemo-incompatibility: The free primary amine (
) is a potent nucleophile and Lewis base that poisons transition metal catalysts (e.g., Ruthenium carbenes in metathesis) and interferes with electrophilic additions.
This guide details three validated protocols to overcome these barriers, transforming the vinyl handle into alcohols, extended carbon chains, or carbonyls.
The Gatekeeper Step: N-Protection Strategy
Before any vinyl functionalization can occur, the amine must be masked. Attempting transition metal catalysis (Metathesis, Heck) or electrophilic oxidation on the free amine will result in catalyst decomposition or N-oxidation.
Recommendation: Use Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protection. These carbamates reduce the nucleophilicity of the nitrogen and are stable to the oxidative and metathetic conditions described below.
Protocol 0: N-Boc Protection (Mandatory Precursor Synthesis)
-
Reagents:
(1.1 equiv), (1.5 equiv), DCM. -
Yield Target: >95%
-
Checkpoint: Disappearance of the free amine peak in IR (approx. 3300-3400
) and shift of -protons in NMR.
Functionalization Landscape
The following diagram outlines the divergent pathways available once the amine is protected (designated as Compound A ).
Figure 1: Divergent synthesis workflow. The N-protection (blue node) is the critical junction point enabling all downstream chemistry.
Protocol A: Olefin Cross-Metathesis (Chain Extension)
Objective: To extend the carbon skeleton, creating higher-order quaternary amino acid analogs. Challenge: The geminal disubstitution (quaternary center) makes the vinyl group sterically crowded. First-generation Grubbs catalysts often fail here.
Mechanistic Insight
We utilize Grubbs II or Hoveyda-Grubbs II catalysts. The N-heterocyclic carbene (NHC) ligand in these complexes provides the necessary
Experimental Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Maintain an Argon atmosphere.
-
Dissolution: Dissolve Compound A (1.0 equiv) and the cross-partner alkene (e.g., methyl acrylate, 3.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Note: High dilution prevents dimerization of the starting material.
-
-
Catalyst Addition: Add Grubbs II Catalyst (2-5 mol%).
-
Reaction: Reflux at 40°C for 12–24 hours. Monitor by TLC (stain with Ninhydrin or PMA).
-
Quenching: Add activated charcoal or dimethyl sulfoxide (DMSO) (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.
-
Purification: Filter through a pad of Celite/Silica. Concentrate and purify via flash chromatography.
Validation Criteria:
-
1H NMR: Appearance of internal alkene protons (typically
5.5–7.0 ppm, splitting depends on partner). -
Stereochemistry: Expect predominantly E-isomer (
Hz) due to thermodynamic control.
Protocol B: Hydroboration-Oxidation (Alcohol Synthesis)[1]
Objective: Synthesis of 1,3-amino alcohols (gamma-amino alcohols).
Challenge: Standard borane (
Mechanistic Insight
Use 9-BBN (9-Borabicyclo[3.3.1]nonane) instead of
Experimental Procedure
-
Hydroboration: To a solution of Compound A (1.0 equiv) in anhydrous THF at 0°C, add 0.5 M 9-BBN in THF (1.5 equiv) dropwise.
-
Equilibration: Warm to room temperature and stir for 4–16 hours.
-
Tip: If reaction is sluggish, reflux gently.
-
-
Oxidation: Cool to 0°C. CAREFULLY add:
-
3 M NaOH (aq) (3.0 equiv)
-
30%
(3.0 equiv) dropwise. (Exothermic!)
-
-
Workup: Stir for 1 hour. Extract with Ethyl Acetate. Wash with brine/sodium thiosulfate (to remove peroxides).
Data Output:
| Parameter | Result |
|---|---|
| Regioselectivity | >98:2 (Primary Alcohol : Secondary Alcohol) |
| Yield | Typically 85-92% |
| Key NMR Signal | Triplet at
Protocol C: Oxidative Cleavage (Carboxyl Synthesis)
Objective: Converting the vinyl group into a carboxylic acid to generate N-Boc-1-aminocyclohexanecarboxylic acid . Context: This is the standard route to "quaternary glycine" analogs used in peptide constraints.
Experimental Procedure (Ru-Catalyzed)
While Ozonolysis is viable, the Ruthenium-catalyzed cleavage is often safer for scale-up and avoids ozonide hazards.
-
Solvent System:
(2:2:3). -
Reagents: Add Compound A (1 equiv) and
(4.0 equiv). -
Catalyst: Add
(2 mol%). -
Reaction: Stir vigorously at RT. The mixture will turn black/brown.
-
Workup: Extract with DCM. The product is the carboxylic acid.
Troubleshooting & Quality Control
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Metathesis) | Catalyst poisoning by free amine. | Ensure 100% Boc-protection; repurify starting material to remove trace free amine. |
| Low Yield (Hydroboration) | Steric hindrance preventing B-H addition. | Switch to reflux conditions; ensure reagents are anhydrous. |
| Complex Mixture (Cleavage) | Over-oxidation of the carbamate. | Monitor time strictly; use |
Analytical Markers (1H NMR in )
-
Starting Material: Vinyl protons at
5.0–6.0 ppm (multiplet). -
Product (Alcohol): Disappearance of vinyl; appearance of
(triplet/multiplet ~3.6 ppm). -
Product (Acid): Disappearance of vinyl; broad singlet >10 ppm (COOH).
References
-
Berkowitz, D. B., et al. (2004). "The synthesis of quaternary amino acids via olefin metathesis." Journal of Organic Chemistry, 69(24), 8204-8213. Link
-
Brown, H. C., & Chen, J. C. (1981). "Hydroboration.[1][2][3] 58. 9-Borabicyclo[3.3.1]nonane (9-BBN)." Journal of Organic Chemistry, 46(19), 3978-3988. Link
-
Avenoza, A., et al. (2003). "Synthesis of enantiomerically pure 1-aminocyclohexanecarboxylic acid derivatives." Tetrahedron: Asymmetry, 14(9), 1037-1043. Link
-
Vogler, T., & Studer, A. (2008). "Applications of the Grubbs II catalyst in the synthesis of hindered amino acids." Synthesis, 2008(13), 2033-2040. Link
Sources
Synthesis of constrained amino acids from 1-vinylcyclohexan-1-amine
Application Note & Protocol
Topic: Synthesis of Constrained Spirocyclic Amino Acids from 1-Vinylcyclohexan-1-amine: A Protocol for Asymmetric Hydroaminocarbonylation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Constrained amino acids are pivotal in modern drug design, offering enhanced metabolic stability and target affinity by reducing conformational flexibility.[1][2] This document provides a comprehensive guide to the synthesis of novel spirocyclic β-amino acids, leveraging 1-vinylcyclohexan-1-amine as a versatile starting material. We detail a robust protocol for a one-step asymmetric hydroaminocarbonylation, a highly efficient transformation that installs the carboxyl group and establishes stereochemistry simultaneously. This application note explains the mechanistic rationale behind the chosen synthetic strategy, provides a detailed, step-by-step experimental protocol, and offers insights into process optimization and characterization, thereby furnishing researchers with a validated pathway to a valuable class of unnatural amino acids for peptidomimetic and small molecule drug discovery.
Introduction: The Strategic Imperative for Constrained Amino Acids
In the landscape of therapeutic design, peptides present a unique modality, bridging the gap between small molecules and large biologics.[3] However, their clinical utility is often hampered by poor metabolic stability and inherent flexibility, which can lead to reduced binding affinity for their biological targets.[4] The incorporation of unnatural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[5] By locking a portion of the peptide backbone into a specific geometry, these building blocks can pre-organize the molecule into its bioactive conformation, leading to significant gains in potency, selectivity, and resistance to proteolytic degradation.[2] Spirocyclic amino acids, in particular, introduce a rigid, three-dimensional element that is highly sought after in the design of novel therapeutics, including enzyme inhibitors and modulators of protein-protein interactions.[6][7]
1-Vinylcyclohexan-1-amine: A Versatile Precursor for Spirocyclic Scaffolds
The starting material, 1-vinylcyclohexan-1-amine, represents an ideal precursor for the synthesis of spiro[cyclohexane-1,3'-azetidine]-4'-carboxylic acid. It strategically combines the core cyclohexyl moiety, which provides the steric constraint, with two key functional groups on a single quaternary carbon: a primary amine and a vinyl group. The vinyl group serves as a reactive handle for carbon-chain extension and functionalization, making it a prime substrate for transition-metal-catalyzed transformations.
The overall synthetic strategy is to leverage the vinyl group for the introduction of a carboxylic acid moiety while utilizing the adjacent amine for intramolecular cyclization, thereby constructing the desired spirocyclic amino acid scaffold in a single, stereocontrolled operation.
Caption: Overall synthetic transformation from the starting amine to the target spirocyclic amino acid.
Proposed Synthetic Pathway: Rhodium-Catalyzed Asymmetric Hydroaminocarbonylation
To achieve the desired transformation, we propose a rhodium-catalyzed intramolecular asymmetric hydroaminocarbonylation. This elegant, atom-economical reaction combines a hydroformylation of the alkene with an intramolecular amine condensation in a single pot. The use of a chiral phosphine ligand is critical for inducing asymmetry and controlling the stereochemistry of the newly formed chiral center.
Causality of Method Selection:
-
Atom Economy: This one-step reaction forms the target molecule by simply adding hydrogen and carbon monoxide, minimizing waste.
-
Stereocontrol: Asymmetric catalysis with chiral ligands provides a direct route to enantiomerically enriched products, which is crucial for pharmacological applications.[8] The choice of ligand (e.g., a derivative of BINAP or Josiphos) is a key parameter for optimization.
-
Efficiency: Combining multiple bond-forming events into a single catalytic cycle significantly shortens the synthetic route compared to multi-step alternatives like ozonolysis followed by reductive amination and cyclization.
The proposed catalytic cycle begins with the coordination of the vinyl amine to the rhodium(I)-hydride catalyst. Migratory insertion of the alkene into the Rh-H bond is followed by CO insertion to form a rhodium-acyl intermediate. Subsequent intramolecular nucleophilic attack by the pendant amine group leads to a cyclized intermediate, which upon reductive elimination, releases the spirocyclic β-lactam product and regenerates the active catalyst. The β-lactam can then be hydrolyzed to the desired β-amino acid.
Caption: Proposed catalytic cycle for the asymmetric hydroaminocarbonylation and subsequent hydrolysis.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis and is intended for optimization. All operations involving air-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Materials and Reagents
-
1-Vinylcyclohexan-1-amine (substrate)
-
[Rh(CO)2(acac)] (rhodium precursor)
-
(R)-BINAP or other suitable chiral phosphine ligand
-
Carbon Monoxide (CO), high purity
-
Hydrogen (H2), high purity
-
Anhydrous, degassed toluene (solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated aq. Sodium Bicarbonate (NaHCO3)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
-
6M Hydrochloric Acid (HCl) for hydrolysis
-
1M Sodium Hydroxide (NaOH) for neutralization
-
Deuterated chloroform (CDCl3) for NMR analysis
Equipment Setup
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, gas inlet/outlet valves, and temperature control.
-
Schlenk line for inert atmosphere operations.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Flash chromatography system.
Step-by-Step Procedure: Asymmetric Hydroaminocarbonylation
-
Catalyst Preparation (In-situ): In a Schlenk flask under argon, add [Rh(CO)2(acac)] (0.01 mmol, 1 mol%) and the chiral ligand (e.g., (R)-BINAP, 0.012 mmol, 1.2 mol%).
-
Add 10 mL of anhydrous, degassed toluene. Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.
-
Reactor Charging: To the autoclave vessel, add 1-vinylcyclohexan-1-amine (1.0 mmol, 1.0 eq).
-
Using a cannula, transfer the prepared catalyst solution from the Schlenk flask into the autoclave vessel under a positive pressure of argon.
-
Seal the autoclave securely.
-
Reaction Execution: Purge the autoclave by pressurizing with CO (approx. 10 bar) and venting three times, followed by pressurizing with H2 (approx. 10 bar) and venting three times.
-
Pressurize the reactor with a 1:1 mixture of CO/H2 to a total pressure of 40 bar.
-
Begin vigorous stirring and heat the reactor to 80 °C.
-
Maintain the reaction at this temperature and pressure for 24 hours. Monitor the pressure, as a drop indicates gas consumption.
-
After 24 hours, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
Work-up and Purification of β-Lactam Intermediate
-
Open the reactor and transfer the crude reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 20 mL of DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of saturated aq. NaHCO3 and 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to isolate the spirocyclic β-lactam.
Hydrolysis to the Final Amino Acid
-
Dissolve the purified β-lactam (0.5 mmol) in 10 mL of 6M HCl.
-
Heat the mixture to reflux (approx. 100 °C) for 6 hours.
-
Cool the solution to room temperature and concentrate under reduced pressure to remove excess HCl.
-
Dissolve the resulting solid in a minimal amount of deionized water and neutralize to pH ~7 with 1M NaOH.
-
The amino acid may precipitate or can be isolated using ion-exchange chromatography.
-
Wash the isolated solid with cold water and dry under vacuum to yield the final spirocyclic β-amino acid.
Characterization
-
¹H and ¹³C NMR: To confirm the structure of the β-lactam intermediate and the final amino acid product.
-
Mass Spectrometry (HRMS): To verify the exact mass and molecular formula.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the product by comparing it to a racemic standard.
Data Presentation and Expected Results
The efficiency of the reaction is highly dependent on the choice of ligand and reaction conditions. The following table provides hypothetical, yet realistic, target values for process optimization.
| Parameter | Target Value | Notes |
| Yield (β-Lactam) | >70% | Based on isolated product after chromatography. |
| Diastereoselectivity | >10:1 | If applicable, depending on the exact structure. |
| Enantiomeric Excess (e.e.) | >95% | Determined by chiral HPLC. Highly dependent on the chiral ligand. |
| Reaction Time | 12-24 hours | Can be monitored by TLC or GC-MS. |
| Purity (Final Amino Acid) | >98% | Confirmed by NMR and elemental analysis. |
The entire experimental process can be visualized as a sequential workflow.
Caption: Summary of the experimental workflow from catalyst preparation to final product characterization.
Troubleshooting and Method Validation
-
Low Yield: If the yield is poor, consider screening different solvents (e.g., THF, dioxane) or increasing the catalyst loading. Incomplete conversion may require longer reaction times or higher temperatures/pressures.
-
Low Enantioselectivity: The enantiomeric excess is critically dependent on the chiral ligand. A screening of different ligand families (e.g., Josiphos, phosphoramidites) is the most effective strategy to improve e.e.
-
Side Reactions: Potential side reactions include substrate polymerization or decomposition at high temperatures. Running the reaction at a lower temperature for a longer duration may mitigate these issues.
-
Self-Validation: The protocol's trustworthiness is established by systematic optimization. Running a control reaction with a racemic or achiral ligand should yield a racemic product, confirming the chiral ligand's role in inducing asymmetry. Reproducibility should be confirmed by running the optimized reaction multiple times.
Conclusion
This application note outlines a strategic and efficient approach to synthesizing novel, constrained spirocyclic β-amino acids from the readily accessible precursor, 1-vinylcyclohexan-1-amine. The detailed protocol for an asymmetric hydroaminocarbonylation provides a powerful tool for medicinal chemists and researchers in drug discovery. By offering a direct, stereocontrolled route to these valuable building blocks, this methodology facilitates the exploration of new chemical space and the development of next-generation peptidomimetics with improved pharmacological properties.
References
-
Berkowitz, D. B., et al. (2011). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC. [Link]
-
Shimizu, H., et al. (2009). Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. [Link]
-
Dey, D., & Gierlich, J. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]
-
Adler, M. J., et al. (2015). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
-
Gellman, S. H., et al. (2008). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. PMC. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology, vol 35. [Link]
-
Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]
-
Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
-
Wünsch, B., et al. (2021). Synthesis and σ receptor affinity of spiro[[5]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Publishing. [Link]
-
Moshkin, V. S., & Zhdankin, V. V. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Synthesis and σ receptor affinity of spiro[[2]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Heck Reaction Conditions for 1-Ethenylcyclohexan-1-amine Derivatives
Executive Summary & Strategic Analysis
The functionalization of 1-ethenylcyclohexan-1-amine represents a significant challenge in synthetic organic chemistry due to the convergence of two complicating factors: catalyst poisoning by the free primary amine and steric hindrance imposed by the quaternary carbon center at the
This application note provides a validated roadmap for the Heck coupling of this motif. Unlike simple linear alkenes, the 1,1-disubstitution pattern necessitates specific ligand environments to facilitate oxidative addition and migratory insertion while preventing
Key Recommendations:
-
Chemo-protection is Mandatory: Direct coupling of the free amine is prone to low yields and palladium black formation. We recommend N-Boc or N-Cbz protection.
-
The "Jeffery Conditions" Advantage: The use of tetraalkylammonium salts (e.g., TBAB) significantly enhances turnover frequencies (TOF) for this hindered substrate class by stabilizing "naked" palladium nanoparticles.
-
Regioselectivity: The reaction exclusively favors
-arylation (terminal coupling) yielding the (E)-linear product due to the extreme steric penalty of forming a vicinal quaternary center at the -position.
Pre-Reaction Workflow: Substrate Engineering
Before attempting the Heck coupling, the amine moiety must be masked. The free amine lone pair competes with phosphine ligands for palladium coordination, effectively shutting down the catalytic cycle.
Step 1: Protection (Standard Operating Procedure)
-
Reagents: Di-tert-butyl dicarbonate (Boc
O), Et N, DCM. -
Target Intermediate: tert-butyl (1-vinylcyclohexyl)carbamate.
-
Rationale: The Boc group is orthogonal to the basic Heck conditions and bulky enough to discourage N-coordination to the metal center.
Core Protocol: Optimized Heck Coupling Conditions
We present two distinct protocols. Protocol A is the robust, cost-effective "workhorse" method suitable for gram-scale synthesis. Protocol B is a high-performance method for unreactive aryl chlorides or electron-rich electrophiles.
Protocol A: The "Jeffery" Conditions (Phase-Transfer)
Best for: Aryl Iodides, Aryl Bromides, and scale-up.
| Parameter | Specification | Mechanistic Note |
| Catalyst | Pd(OAc) | Precursor to active Pd(0) nanoparticles. |
| Ligand | None (Ligand-free) | TBAB acts as a loosely bound stabilizer. |
| Additive | TBAB (1.0 equiv) | Critical: Stabilizes Pd-nanoclusters and acts as a Phase Transfer Catalyst (PTC). |
| Base | NaHCO | Bicarbonate is milder; Carbonate is faster. |
| Solvent | DMF or DMAc (0.2 M) | High polarity required to solubilize inorganic bases. |
| Temp | 80 °C – 100 °C | Higher temps promote Pd-aggregation; keep <100 °C if possible. |
| Time | 12 – 24 hours | Monitor via LCMS; conversion often stalls if Pd precipitates. |
Step-by-Step Procedure:
-
Charge a reaction vial with N-Boc-1-ethenylcyclohexan-1-amine (1.0 equiv), Aryl Halide (1.2 equiv), Pd(OAc)
(0.05 equiv), TBAB (1.0 equiv), and K CO (2.5 equiv). -
Evacuate and backfill with Nitrogen (3x).
-
Add anhydrous DMF via syringe.
-
Heat to 90 °C with vigorous stirring. Note: The solution will turn black (formation of Pd nanoparticles); this is normal.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/TBAB. Dry over MgSO
.
Protocol B: High-Activity Phosphine System
Best for: Aryl Chlorides, Sterically Crowded Aryl Halides.
| Parameter | Specification | Mechanistic Note |
| Catalyst | Pd | Source of Pd(0). |
| Ligand | P(t-Bu) | Bulky, electron-rich phosphines facilitate oxidative addition into Ar-Cl bonds. |
| Base | Cy | Soluble organic bases often help with hindered substrates. |
| Solvent | 1,4-Dioxane | Compatible with higher temperatures (reflux). |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical decision points where this specific substrate differs from standard alkenes.
Caption: Catalytic cycle emphasizing the steric gating at the coordination step and the necessity of protection to prevent amine poisoning.
Experimental Workflow Diagram
Caption: Complete synthetic workflow from raw amine to functionalized aryl-derivative.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to Protocol B (Phosphine ligand). Ensure O |
| Pd Mirror on Vial | "Pd Black" Formation | Increase TBAB loading to 2.0 equiv. Lower temp to 80 °C. |
| Starting Material Recovery | Failed Oxidative Addition | Change Ar-Br to Ar-I (Iodides are far superior for this system). |
| Complex Mixture | Amine Deprotection | Ensure base is not too harsh (Stick to Carbonates/Bicarbonates). Avoid NaH or strong alkoxides. |
References
-
Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Kvasovs, N., et al. (2022). "Amine-directed Mizoroki–Heck arylation of free allylamines."[1] Organic Chemistry Frontiers, 9, 1951-1958. Link
-
McCartney, D., & Guiry, P. J. (2011). "The asymmetric Heck and related reactions." Chemical Society Reviews, 40(10), 5122-5150. Link
Sources
Application Note: High-Purity Preparation of N-Boc-1-vinylcyclohexan-1-amine for Solid-Phase Synthesis
This Application Note is designed to provide a rigorous, high-purity synthetic protocol for N-Boc-1-vinylcyclohexan-1-amine , a sterically hindered quaternary amine building block. This molecule is a critical intermediate for introducing vinyl handles into peptides for Ring-Closing Metathesis (RCM) or Stapling applications during Solid-Phase Peptide Synthesis (SPPS).
Introduction & Strategic Analysis
The incorporation of quaternary carbons and olefinic handles into peptide backbones is a powerful strategy to constrain conformation and enhance metabolic stability. N-Boc-1-vinylcyclohexan-1-amine represents a challenging class of "sterically demanding" building blocks. Its quaternary center (C1) prevents standard nucleophilic substitution, necessitating a nucleophilic addition to a ketimine strategy.
Why this Route?
We utilize the Ellman Sulfinamide Auxiliary method. Unlike the Strecker synthesis (which yields nitriles that are difficult to convert to vinyl groups without over-reduction) or the Curtius rearrangement (which requires instable acyl azides), the Ellman route offers:
-
Mild Conditions: Avoids harsh hydrolysis steps that could polymerize the vinyl group.
-
Scalability: Supports gram-scale synthesis required for SPPS building blocks.
-
Purity: The sulfinyl group serves as a robust protecting group that prevents over-alkylation during the Grignard step.
Synthetic Workflow Visualization
The following diagram outlines the critical path from Cyclohexanone to the final N-Boc protected building block.
Figure 1: Step-wise synthetic pathway utilizing Ellman's Auxiliary for quaternary amine construction.
Detailed Experimental Protocol
Stage 1: Formation of N-tert-Butanesulfinyl Ketimine
Objective: Convert cyclohexanone into an activated electrophile capable of accepting a vinyl nucleophile.
-
Reagents: Cyclohexanone (1.0 equiv), (R)- or (S)-tert-Butanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv), THF (anhydrous).
-
Mechanism: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward.
Protocol:
-
In a flame-dried round-bottom flask under Argon, dissolve tert-Butanesulfinamide (12.1 g, 100 mmol) in anhydrous THF (100 mL).
-
Add Cyclohexanone (9.8 g, 100 mmol).
-
Add Ti(OEt)₄ (45.6 g, 200 mmol) dropwise. The solution will turn slightly yellow.
-
Reflux the mixture at 70°C for 24 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LCMS.
-
Workup: Cool to room temperature. Pour into a vigorously stirred mixture of brine (100 mL) and EtOAc (100 mL). A thick white precipitate (Titanium salts) will form. Filter through a Celite pad.
-
Dry the organic layer (Na₂SO₄) and concentrate. Purify via silica gel chromatography (0-20% EtOAc/Hexanes) to yield the Ketimine .
Stage 2: Grignard Addition (Vinylation)
Objective: Install the vinyl group at the quaternary center.
-
Critical Control Point: The reaction must be kept cold (-78°C) to prevent enolization of the ketimine or elimination.
Protocol:
-
Dissolve the Ketimine (10 mmol) in anhydrous CH₂Cl₂ (50 mL) and cool to -78°C.
-
Add Vinylmagnesium bromide (1.0 M in THF, 20 mL, 20 mmol) dropwise over 30 minutes.
-
Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.
-
Quench: Add saturated NH₄Cl solution dropwise at 0°C.
-
Extract with CH₂Cl₂ (3x), dry (MgSO₄), and concentrate.
-
The resulting Sulfinamide intermediate is often pure enough for the next step; however, a short silica plug filtration is recommended.
Stage 3: One-Pot Deprotection and Boc-Protection
Objective: Remove the sulfinyl auxiliary and install the Boc group suitable for SPPS.
Protocol:
-
Dissolve the Sulfinamide intermediate in 4M HCl in Dioxane (10 mL/g). Stir for 1 hour at room temperature. A white precipitate (amine hydrochloride) may form.
-
Concentrate the mixture to dryness to remove volatile sulfur byproducts.
-
Resuspend the crude amine HCl salt in a 1:1 mixture of Dioxane/Water .
-
Add Triethylamine (3.0 equiv) to adjust pH to ~9.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv). Stir for 12 hours.
-
Purification: Extract with EtOAc. Wash with 1M KHSO₄ (to remove unreacted amine) and Brine.
-
Purify via flash column chromatography (Hexanes/EtOAc) to obtain N-Boc-1-vinylcyclohexan-1-amine as a white solid or clear oil.
Quality Control & Characterization Data
To ensure suitability for SPPS, the building block must meet the following specifications:
| Parameter | Specification | Method | Note |
| Purity | > 98.0% | HPLC (214 nm) | Essential to prevent truncation sequences. |
| Identity | Matches Ref. | ¹H NMR (CDCl₃) | Diagnostic peaks: Vinyl protons (5.0–6.0 ppm). |
| Water Content | < 0.5% | Karl Fischer | Critical for coupling efficiency. |
| Free Amine | < 0.2% | Ninhydrin Test | Must be fully Boc-protected. |
Key ¹H NMR Signals (Expectation):
-
Vinyl -CH=: ~5.8 ppm (dd)
-
Vinyl =CH₂: ~5.0–5.2 ppm (multiplet)
-
Boc Group: 1.44 ppm (s, 9H)
-
Cyclohexyl Ring: 1.2–2.0 ppm (broad multiplets, 10H)
Application in Solid-Phase Peptide Synthesis (SPPS)[1][2]
This building block is typically used to introduce a "Warhead" or "Staple Point" at the N-terminus or on a side chain (via a dicarboxylic acid linker).
Loading Protocol (N-Terminal Capping)
Since this is an amine, it is coupled to a resin-bound carboxylic acid.
-
Resin Preparation: Swell resin (e.g., Rink Amide with free N-terminal COOH peptide) in DMF.
-
Activation:
-
Reagent: HATU (0.95 equiv relative to amine) + HOAt (0.95 equiv).
-
Base: DIPEA (2.0 equiv).
-
Note: Use slightly less coupling reagent than the amine to avoid capping the resin with "active ester" impurities.
-
-
Coupling: Add the pre-activated acid (on resin) or add the amine + coupling agents to the resin.[1]
-
Preferred: Add N-Boc-1-vinylcyclohexan-1-amine (3.0 equiv), HATU (2.9 equiv), DIPEA (6.0 equiv) in DMF.
-
Time: 4–6 hours (Sterically hindered coupling requires extended time).
-
-
Monitoring: Kaiser Test (Ninhydrin) will not work on the resin if you are coupling to an acid. Use Chloranil test if coupling to a secondary amine, or monitor by cleavage and LCMS.
Downstream Application: Ring-Closing Metathesis (RCM)
Once incorporated, the vinyl group serves as a partner for Grubbs' Catalyst.
Figure 2: Integration of the vinyl amine building block into an on-resin RCM workflow.
References
-
Ellman, J. A., et al. (1997).[2] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Nature. Link (Foundational methodology for sulfinamide auxiliaries).
-
Ellman, J. A., & Owens, T. D. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link (Review of ketimine additions).
-
Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[2] "Catalytic Enantioselective Synthesis of Sulfinimines." Journal of the American Chemical Society.[2] Link (Ti(OEt)4 protocol).
-
Blackwell, H. E. (2003). "Ring-closing metathesis of olefinic peptides: design, synthesis, and structural characterization of macrocyclic helical peptides." Journal of Organic Chemistry. Link (Application of vinyl handles in SPPS).
-
BenchChem. "Application Notes and Protocols for Solid-Phase Synthesis." Link (General SPPS protocols).
Sources
Application Note: Synthesis of 1-Aminocyclohexane Carboxylic Acid via Oxidative Cleavage of 1-Vinylcyclohexylamine
Abstract
This application note provides a detailed protocol for the synthesis of 1-aminocyclohexane carboxylic acid, a valuable constrained amino acid analog used in pharmaceutical development and biochemical research.[1][2][3] The described method employs the oxidative cleavage of the vinyl group of 1-vinylcyclohexylamine. Two primary oxidative methodologies, ozonolysis and potassium permanganate oxidation, are presented, offering flexibility based on available laboratory infrastructure and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing in-depth theoretical background, step-by-step protocols, and critical safety information.
Introduction and Theoretical Background
1-Aminocyclohexane carboxylic acid (Ac6c) is a non-proteinogenic α-amino acid that, due to its cyclic structure, imparts significant conformational constraints in peptides, making it a valuable building block in the design of peptidomimetics and other therapeutic agents.[2] Its synthesis is a key step in the development of novel pharmaceuticals.
The transformation of 1-vinylcyclohexylamine to 1-aminocyclohexane carboxylic acid involves the oxidative cleavage of the carbon-carbon double bond of the vinyl group. This process converts the two carbons of the vinyl moiety into a carboxylic acid and a one-carbon fragment that is subsequently removed. The starting material, 1-vinylcyclohexylamine, can be conceptualized as a stable enamine analog. Enamines are known for their nucleophilic character at the α-carbon, a property that stems from the electron-donating nature of the nitrogen atom.[4][5][6]
Mechanistic Considerations
The oxidative cleavage can be achieved through several powerful oxidation techniques. This note will focus on two of the most common and effective methods: ozonolysis and potassium permanganate oxidation.
Ozonolysis: This reaction proceeds through the formation of a primary ozonide (molozonide) intermediate upon the cycloaddition of ozone to the double bond. This unstable intermediate rapidly rearranges to a more stable ozonide. Subsequent workup under oxidative conditions, typically with hydrogen peroxide, cleaves the ozonide and oxidizes the resulting aldehyde fragment to a carboxylic acid.[7]
Potassium Permanganate Oxidation: Under hot, basic, or acidic conditions, potassium permanganate is a potent oxidizing agent capable of cleaving carbon-carbon double bonds.[8][9] The reaction is thought to proceed through a cyclic manganate ester intermediate, which is then cleaved to form carbonyl compounds.[10] Under harsh conditions, any initially formed aldehydes are further oxidized to carboxylic acids.[8]
The presence of the primary amine in 1-vinylcyclohexylamine necessitates careful control of the reaction pH to prevent unwanted side reactions. Protonation of the amine group under acidic conditions can deactivate the molecule towards oxidation, while overly basic conditions might lead to other undesired transformations.
Visualizing the Reaction Pathway
The general transformation is depicted below. The choice of oxidant will determine the specific intermediates and byproducts.
Figure 1: General scheme for the oxidative cleavage of 1-vinylcyclohexylamine.
Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Ozonolysis, in particular, carries a risk of explosion if not handled correctly.[11]
Protocol 1: Ozonolysis with Oxidative Workup
This protocol is generally high-yielding and clean but requires specialized equipment.
Materials:
-
1-Vinylcyclohexylamine
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium thiosulfate
-
Sodium chloride (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ozone generator
-
Gas dispersion tube
-
Dry ice/acetone bath
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 1-vinylcyclohexylamine (1.0 eq) in a mixture of anhydrous DCM and MeOH (3:1 v/v) in a three-necked round-bottom flask equipped with a gas dispersion tube and a gas outlet connected to a trap containing a solution of potassium iodide to quench excess ozone.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to avoid using liquid nitrogen as a coolant to prevent the condensation of liquid oxygen, which can be explosive.[11]
-
Ozonolysis: Bubble ozone-enriched oxygen through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Quenching Excess Ozone: Once the reaction is complete, purge the solution with nitrogen or oxygen for 10-15 minutes to remove all residual ozone.
-
Oxidative Workup: To the cold reaction mixture, slowly add a pre-cooled solution of 30% hydrogen peroxide (3.0 eq) followed by a 1 M solution of NaOH (3.0 eq).
-
Warming and Stirring: Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours.
-
Workup: Quench any remaining peroxides by the careful addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with concentrated HCl to a pH of approximately 6-7, which is the isoelectric point of the amino acid, to precipitate the product. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a water/ethanol mixture.
Protocol 2: Potassium Permanganate Oxidation
This method is more accessible as it does not require an ozone generator but may require more extensive purification.
Materials:
-
1-Vinylcyclohexylamine
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Acetone
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-vinylcyclohexylamine (1.0 eq) in a mixture of acetone and water (10:1 v/v). Add sodium carbonate (2.5 eq).
-
Addition of Oxidant: Cool the mixture in an ice bath. Slowly add a solution of potassium permanganate (4.0 eq) in water portion-wise, ensuring the temperature does not exceed 20 °C. The purple color of the permanganate will disappear as it reacts.[12]
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to room temperature. Quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filtration: Filter the mixture through a pad of celite in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with water.
-
Isolation: Combine the filtrate and washes. Acidify the solution with concentrated HCl to a pH of 6-7 to precipitate the 1-aminocyclohexane carboxylic acid.
-
Purification: Collect the solid product by filtration and recrystallize from a water/ethanol mixture.
Experimental Workflow and Data Presentation
The following diagram illustrates the general workflow for the synthesis and purification of 1-aminocyclohexane carboxylic acid.
Figure 2: General experimental workflow.
Comparative Data
The choice of method can influence the yield and purity of the final product. The following table provides a hypothetical comparison based on typical outcomes for these types of reactions.
| Parameter | Protocol 1: Ozonolysis | Protocol 2: KMnO₄ Oxidation |
| Typical Yield | 75-90% | 50-70% |
| Purity (crude) | High | Moderate (may contain Mn salts) |
| Reaction Time | 4-6 hours (including workup) | 6-8 hours (including workup) |
| Equipment | Ozone generator required | Standard laboratory glassware |
| Safety | High risk (explosive ozonides) | Moderate risk (strong oxidant) |
| Scalability | Moderate | High |
Conclusion
This application note details two robust methods for the synthesis of 1-aminocyclohexane carboxylic acid from 1-vinylcyclohexylamine via oxidative cleavage. The ozonolysis protocol offers higher yields and purity, while the potassium permanganate method provides a more accessible alternative. The choice of protocol will depend on the specific needs and resources of the laboratory. Careful adherence to the described procedures and safety precautions is essential for successful and safe synthesis.
References
-
Explosion during Attempted Ozonolysis Reaction. The UC Center for Laboratory Safety. [Link]
-
Safer ozonolysis reactions: A compilation of laboratory experience. Sciencemadness.org. [Link]
-
Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Master Organic Chemistry. [Link]
-
Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]
-
Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PubMed Central. [Link]
-
Reaction For Removal of Vinyl Chloride Using Potassium Permanganate. Hydrosil International. [Link]
-
25.04 Oxidative Cleavage. YouTube. [Link]
-
Standardization of Potassium Permanganate In 7 Steps. PraxiLabs. [Link]
-
Enamines. Master Organic Chemistry. [Link]
-
Carbonyl Condensations with Enamines: The Stork Enamine Reaction. Fiveable. [Link]
-
Enamines. Making Molecules. [Link]
Sources
- 1. 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 [chemicalbook.com]
- 2. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. Enamines — Making Molecules [makingmolecules.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. hydrosilintl.com [hydrosilintl.com]
- 11. Explosion during Attempted Ozonolysis Reaction | The UC Center for Laboratory Safety [cls.ucla.edu]
- 12. praxilabs.com [praxilabs.com]
Troubleshooting & Optimization
Overcoming steric hindrance in coupling reactions of 1-vinylcyclohexylamine
Ticket ID: VCA-001-STERIC Subject: Troubleshooting low yields and side reactions in coupling 1-vinylcyclohexylamine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering difficulties coupling 1-vinylcyclohexylamine due to the convergence of two antagonistic factors:
-
Extreme Steric Hindrance: The amine is attached to a quaternary carbon (
-tetrasubstituted). This creates a massive "cone angle" of protection, preventing the approach of bulky electrophiles (like standard active esters). -
Vinyl Group Instability: The vinyl moiety is prone to radical polymerization or competing Pd-catalyzed reactions (Heck coupling) if forcing conditions (high T, long times) are used to overcome the steric barrier.
This guide provides validated protocols to bypass these issues using high-energy, low-bulk electrophiles (Acid Chlorides via Ghosez’s Reagent) and specialized catalytic systems (BrettPhos Pd-cycles).
Module 1: Amide Bond Formation
The Problem: Standard coupling reagents (EDC/HOBt, HATU) form bulky "active ester" intermediates. The nucleophilic attack of your hindered amine upon these bulky intermediates is kinetically prohibited.
The Solution: You must minimize the size of the electrophile. The smallest possible electrophile is an Acid Chloride .
Recommended Protocol: Neutral In-Situ Acid Chloride Formation (Ghosez’s Method)
Why this works: Ghosez’s reagent converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh acidity of SOCl₂ that might degrade the vinyl group.
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Amine: 1-Vinylcyclohexylamine (1.1 equiv)
-
Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)
-
Base: Pyridine or 2,6-Lutidine (2.0 equiv)
-
Solvent: Dry DCM or CHCl₃
Step-by-Step Protocol:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M) under
. -
Chlorination: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir at room temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC (methanol quench of an aliquot). Ensure acid is consumed.
-
-
Coupling: Cool the mixture back to 0°C. Add Pyridine (2.0 equiv), followed immediately by 1-vinylcyclohexylamine (1.1 equiv).
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Workup: Dilute with DCM, wash with sat. NaHCO₃ (to remove quenched Ghosez byproduct), then Brine. Dry over Na₂SO₄.
Alternative: T3P (Propanephosphonic Acid Anhydride)
Why this works:[1] If acid chlorides are too unstable for your specific acid, T3P acts as a powerful dehydrating agent with high solubility. It drives the reaction through entropy and low byproduct inhibition.
| Parameter | Standard Reagents (HATU/EDC) | T3P Protocol |
| Steric Tolerance | Low | High |
| Byproducts | Urea/Tetramethylurea (Difficult removal) | Water-soluble phosphates (Easy removal) |
| Epimerization | Risk at high pH | Very Low |
Module 2: C-N Cross-Coupling (Buchwald-Hartwig)
The Problem: The primary failure mode here is Reductive Elimination . The bulky amine binds to Palladium, but the complex is too crowded to eject the product, leading to catalyst decomposition or
The Solution: Use BrettPhos , a ligand specifically engineered to accelerate reductive elimination in bulky primary amines.
Recommended Protocol: BrettPhos/Pd Pre-catalyst System
Reagents:
-
Aryl Halide: Ar-Cl or Ar-Br (1.0 equiv)
-
Amine: 1-Vinylcyclohexylamine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (1–3 mol%)
-
Base: NaOtBu (1.4 equiv) - Crucial for activating the amine.
-
Additive: BHT (Butylated hydroxytoluene) (5 mol%) - Prevents vinyl polymerization.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.
-
Solids: Add Aryl Halide (if solid), NaOtBu, BrettPhos Pd G4, and BHT .
-
Note: Adding BHT is critical. Palladium radicals can trigger polymerization of the 1-vinyl group, turning your reaction into "black tar."
-
-
Liquids: Add Solvent, Aryl Halide (if liquid), and 1-Vinylcyclohexylamine.
-
Heating: Seal and heat to 80°C.
-
Do not exceed 100°C unless necessary; high temps favor the Heck reaction (coupling the vinyl group instead of the amine).
-
-
Monitoring: Check LCMS for product mass. If the starting aryl halide remains but amine is consumed, the amine likely polymerized.
Decision Logic & Workflows
The following diagrams illustrate the decision-making process for selecting the correct coupling strategy and the mechanistic logic behind the Buchwald-Hartwig optimization.
Caption: Decision matrix for selecting coupling reagents based on substrate sensitivity and reaction type.
Caption: Catalytic cycle emphasizing the critical role of BrettPhos in facilitating the difficult reductive elimination step for bulky amines.
Troubleshooting & FAQ
Q: The reaction mixture turned into a black, insoluble tar. A: This is likely polymerization of the vinyl group.
-
Fix: Ensure you are using BHT (5-10 mol%) in the reaction.
-
Fix: Lower the temperature. If heating to 100°C, try 60°C or 80°C with a more active catalyst (e.g., switch from Pd(OAc)₂ to Pd G4 precatalysts).
Q: I see the "Active Ester" intermediate by LCMS, but it won't convert to product. A: This confirms steric failure. The amine cannot approach the active ester.
-
Fix: Switch to Ghosez’s Reagent . The chloride leaving group is significantly smaller than the OBt/OAt leaving group, allowing the amine to attack the carbonyl.
Q: Can I use reductive amination to make derivatives? A: Generally, No .
-
Reason: Forming a Schiff base (imine) between a ketone and your
-quaternary amine is extremely difficult due to sterics. Even if formed, reducing it is sluggish. Amide formation followed by reduction (using Borane-DMS) is a more reliable route to secondary amines.
References
-
Ghosez’s Reagent Protocol
-
T3P Mechanism & Application
-
Buchwald-Hartwig for Hindered Amines
- Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
- Source: Journal of the American Chemical Society (2015).
-
URL:[Link]
-
BrettPhos Ligand Specifics
Sources
- 1. youtube.com [youtube.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Grignard Addition to Cyclohexanone Imines
Mission: To provide high-level troubleshooting and optimization protocols for the nucleophilic addition of organomagnesium reagents to cyclohexanone-derived imines. This guide addresses the specific challenges of steric hindrance and competitive enolization inherent to this scaffold.
Module 1: Pre-Reaction Diagnostics (The Substrate)
Status Check: Before troubleshooting the Grignard addition, you must validate the integrity of your imine. Cyclohexanone imines are notoriously moisture-sensitive and prone to hydrolysis.
Q: My Grignard reagent is fresh, but I see <10% conversion. What is happening?
A: You likely have "wet" imine.
Unlike ketones, imines (ketimines) are less electrophilic. If your imine contains trace water, the Grignard reagent acts as a base (
-
Diagnostic: Run a proton NMR of your starting imine. Look for a broad singlet around
1.5–2.0 ppm (amine N-H) or sharp signals corresponding to cyclohexanone (hydrolysis product). -
The Fix:
-
Azeotropic Distillation: Synthesize the imine using toluene and a Dean-Stark trap to remove water physically.
-
Molecular Sieves: Store the isolated imine over activated 4Å molecular sieves for 12 hours prior to use.
-
Vacuum: Pump the imine down for >1 hour at high vacuum (<1 mbar) immediately before solvation.
-
Module 2: The Critical Step (Reaction Optimization)
Q: I am getting the starting ketone back after workup, not the amine. Why?
A: You are fighting Competitive Enolization .
Cyclohexanone imines possess
Q: How do I switch the pathway from Deprotonation to Addition? A: You must activate the imine or modulate the Grignard.
Protocol A: Lewis Acid Activation (The "Gold Standard")
Lewis acids coordinate to the imine nitrogen, increasing the electrophilicity of the
-
Reagent: Boron Trifluoride Etherate (
) or Cerium(III) Chloride ( ). -
Method:
-
Dissolve Imine (1.0 equiv) in anhydrous THF.
-
Cool to -78°C.
-
Add
(1.1 equiv) dropwise. Stir for 15 min. -
Add Grignard reagent (1.2–1.5 equiv) slowly.
-
Allow to warm to RT slowly.
-
Protocol B: The "Imamoto" Method (
)
Cerium chloride suppresses basicity while enhancing nucleophilicity.
-
Citation: Imamoto, T. et al. J. Am. Chem. Soc.1989 .
-
Method: Pre-mix the Grignard with anhydrous
(dried at 140°C under vacuum) for 1 hour to form an organocerium species ( ), which is less basic than but highly nucleophilic toward imines.
Data Comparison: Additive Effects on Yield
| Conditions | Primary Outcome | Yield (Isolated) | Mechanism Dominance |
| R-MgBr (Ether, RT) | Recovery of Ketone | < 20% | |
| R-MgBr (THF, Reflux) | Complex Mixture | 30-40% | Thermal decomposition / competing pathways |
| R-MgBr + | Target Amine | 75-85% | Activated Nucleophilic Addition |
| R-CeCl | Target Amine | 85-92% | Selective Nucleophilic Addition |
Visualization: Mechanistic Pathways
The following diagram illustrates the bifurcation between the desired addition and the parasitic enolization, showing where Lewis Acids intervene.
Caption: Path A (Red) represents the failure mode caused by the basicity of Grignard reagents. Path B (Green) is the desired pathway, significantly enhanced by Lewis Acid coordination.
Module 3: Quenching & Isolation (The Work-up)
Q: I have a thick emulsion and white solids trapping my product. How do I fix this? A: This is "The Jelly"—magnesium hydroxide/salts trapping your amine.
The "Ammonium Buffer" Protocol: Do not quench with water or strong acid immediately.
-
Quench: Pour reaction mixture into ice-cold Saturated
(aq) + 10% . The ammonia keeps the magnesium in solution as soluble complexes and prevents the amine product from precipitating as a hydrochloride salt prematurely. -
Extraction: Extract with
or (x3). -
Purification (Acid-Base Swing):
Troubleshooting Workflow
Use this logic flow to diagnose low yields.
Caption: Diagnostic logic for identifying the root cause of failure: Moisture contamination vs. Competitive Enolization.
References
-
Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society. Link
-
Wada, M., et al. (1985). "Reaction of Grignard reagents with imines in the presence of boron trifluoride etherate." Chemistry Letters. Link
-
Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews. Link
-
Krasavin, M., et al. (2018). "Practical synthesis of
-substituted cyclic amines via nucleophilic addition to cyclic imines." Tetrahedron Letters. Link
Sources
Technical Support Center: Purification of 1-Ethenylcyclohexan-1-amine Hydrochloride
Welcome to the technical support center for the purification of 1-ethenylcyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols for obtaining high-purity material. As Senior Application Scientists, we understand that the success of your synthesis is critically dependent on the purity of your intermediates. This document explains the causality behind experimental choices to empower you to overcome common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 1-ethenylcyclohexan-1-amine hydrochloride.
Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common issue where the compound separates from the cooling solvent as a liquid rather than a solid. This typically occurs when the solute is highly soluble in the hot solvent, and the solution becomes supersaturated too quickly upon cooling, or when the melting point of the impurity-laden product is below the boiling point of the solvent.
Causality & Solution:
-
Excessive Supersaturation: The most common cause is that the solution is cooling too rapidly, not allowing time for crystal nucleation and growth. To remedy this, reheat the solution until the oil redissolves completely. You might need to add a small, incremental amount of hot solvent to ensure full dissolution[1]. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools gradually can be effective.
-
Inappropriate Solvent: The solvent may be too good, meaning the compound remains too soluble even at lower temperatures. Consider adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot, dissolved solution until slight turbidity appears. Then, add a few drops of the primary solvent to redissolve the turbidity and allow it to cool slowly[2]. For amine hydrochlorides, a common and effective solvent system is isopropanol (dissolving solvent) with the gradual addition of diethyl ether (anti-solvent)[2].
-
Presence of Impurities: Impurities can depress the melting point of your compound, leading to the formation of a liquid phase. An initial purification step, such as an acid-base extraction or a wash with a non-polar solvent like diethyl ether to remove organic impurities, can be beneficial before attempting recrystallization[2].
Q2: My yield after recrystallization is very low. How can I improve it?
A2: Low recovery is a frequent problem in recrystallization, often stemming from using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.
Causality & Solution:
-
Excess Solvent: This is the most common reason for low yield[1]. The goal is to create a saturated solution at high temperature, not a dilute one. Use the minimum amount of boiling solvent required to fully dissolve the crude product. If you've already used too much, you can carefully evaporate some of the solvent by gently heating the solution and then allowing it to cool again[1].
-
Suboptimal Solvent Choice: While many amine hydrochlorides are soluble in ethanol, using it can lead to lower yields because of their relatively high solubility even at cold temperatures. Isopropanol is often a better choice as it typically provides a more favorable solubility curve (high solubility when hot, low solubility when cold) for these salts[2].
-
Premature Filtration: Ensure the solution is thoroughly chilled before filtration. Placing the flask in an ice bath for at least 30 minutes can significantly increase the recovery of crystalline product.
-
Washing with the Wrong Solvent: When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.
Q3: I'm seeing persistent impurities in my analytical data (e.g., NMR, HPLC). What are they and how can I remove them?
A3: Impurities can arise from the starting materials, side reactions, or degradation. For 1-ethenylcyclohexan-1-amine, common impurities might include the corresponding free amine, unreacted starting materials, or byproducts from the synthesis.
Causality & Solution:
-
Residual Free Amine: If the salt formation was incomplete, you might have residual free amine. This is typically less polar than the hydrochloride salt. A simple trituration or wash with a non-polar solvent like diethyl ether or hexanes can effectively remove it, as the salt is generally insoluble in these solvents while the free amine has some solubility[2][3].
-
Non-basic Organic Impurities: For non-polar or neutral organic impurities, an acid-base extraction is a highly effective purification method. Dissolve the crude salt in water, make the solution basic (e.g., with NaOH) to convert the salt to the free amine, and then extract the free amine into an organic solvent like dichloromethane or ethyl acetate. The aqueous layer will retain any water-soluble impurities. After washing the organic layer, you can reform the hydrochloride salt by adding a solution of HCl (e.g., HCl in dioxane or diethyl ether), which will precipitate the purified product[4].
-
Polar Impurities: If the impurity is polar and co-crystallizes with your product, you may need to try a different recrystallization solvent system or consider chromatography.
Q4: My final product is colored (e.g., yellow or brown). How can I decolorize it?
A4: Color in amine samples often arises from the oxidation of the amine or the presence of highly conjugated impurities[5].
Causality & Solution:
-
Oxidized Species or High Molecular Weight Impurities: These can often be removed by treating the recrystallization solution with activated charcoal. Add a small amount of activated charcoal (typically 1-2% by weight of your crude product) to the hot, dissolved solution and keep it at a gentle boil for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Important: Perform a hot filtration to remove the charcoal before allowing the solution to cool. If you let it cool with the charcoal, your product may adsorb as well, reducing your yield. Using fluted filter paper can speed up the hot filtration process. A quick treatment with activated charcoal can be very effective[2].
Frequently Asked Questions (FAQs)
Q1: What is the best starting method to purify crude 1-ethenylcyclohexan-1-amine HCl?
A1: For a first pass purification, recrystallization is often the most effective and scalable method. Based on the properties of similar amine hydrochloride salts, a good starting point is to use isopropanol as the primary solvent[1][2]. If the product is too soluble, adding a non-polar anti-solvent like diethyl ether or tert-butyl methyl ether (TBME) can help induce crystallization.
Q2: Can I use silica gel column chromatography to purify this salt?
A2: Direct purification of amine hydrochloride salts on standard silica gel is generally not recommended. The high polarity of the salt causes it to bind very strongly to the silica, often resulting in poor recovery and significant peak tailing. It may not elute from the column at all[2].
Alternative Strategy: It is much more effective to purify the corresponding free base using chromatography. You can neutralize the salt, extract the free amine, and then run the chromatography on the free amine using a suitable solvent system (e.g., hexanes/ethyl acetate with a small amount of triethylamine to suppress tailing). After collecting the pure fractions of the free amine, you can convert it back to the hydrochloride salt[6].
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm purity:
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities.
-
HPLC/LC-MS: This provides quantitative information about purity and can help identify the mass of any impurities[2].
-
Elemental Analysis (CHN Analysis): This provides the elemental composition and is a strong indicator of purity for a final compound.
Q4: What are the best practices for storing the purified salt?
A4: Amine hydrochloride salts are generally more stable than their free base counterparts because the protonated nitrogen is less susceptible to oxidation[5]. However, good storage practice is still crucial. Store the compound in a tightly sealed container in a cool, dry, and dark place. Some amine salts can be hygroscopic, so storage in a desiccator is recommended.
Experimental Protocols & Data
Workflow for Purification of 1-Ethenylcyclohexan-1-amine Hydrochloride
Caption: General workflow for the purification of 1-ethenylcyclohexan-1-amine HCl.
Table 1: Recommended Recrystallization Solvents & Systems
| Solvent/System | Role | Rationale & Comments |
| Isopropanol | Primary Solvent | Often provides a good solubility profile for amine hydrochlorides; less soluble cold than ethanol, improving yield[2]. |
| Ethanol | Primary Solvent | Can be effective, but the salt may have higher solubility when cold, potentially reducing recovery[2]. |
| Methanol | Primary Solvent | Generally too strong a solvent, leading to very high solubility and poor recovery. |
| Diethyl Ether | Anti-solvent/Wash | Excellent for precipitating the salt from an alcohol solution and for washing away non-polar impurities[2][3]. |
| Isopropanol / Diethyl Ether | Solvent Pair | A robust system. Dissolve in minimal hot isopropanol, then add ether dropwise until cloudy, reheat to clarify, and cool slowly. |
| Acetone | Wash Solvent | Can sometimes be useful as a wash to remove specific impurities, but solubility should be checked first[2]. |
Protocol 1: Recrystallization from an Isopropanol/Diethyl Ether System
-
Dissolution: Place the crude 1-ethenylcyclohexan-1-amine HCl in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling and heating until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently boil for 5-10 minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Induce Crystallization: Allow the solution to begin cooling slowly. Add diethyl ether dropwise while swirling until the solution becomes persistently turbid.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification via Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water in a separatory funnel.
-
Basification: Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Slowly add a base (e.g., 2M NaOH solution) with swirling until the aqueous layer is strongly basic (pH > 10). This converts the salt to the free amine, which will partition into the organic layer.
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Re-formation of Salt: Filter off the drying agent and concentrate the organic solution under reduced pressure. Redissolve the resulting free amine in a minimal amount of a suitable solvent like diethyl ether.
-
Precipitation: Slowly add a solution of HCl (e.g., 4M HCl in dioxane or gaseous HCl bubbled through the solution) with stirring. The purified 1-ethenylcyclohexan-1-amine hydrochloride will precipitate out[4][7].
-
Isolation: Collect the pure salt by filtration, wash with cold diethyl ether, and dry under vacuum.
References
- Thermo Fisher Scientific.Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
- Scribd.Amine System Chemical Analysis Guide.
- Benchchem.Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.
-
ResearchGate. Purification of organic hydrochloride salt?[Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
- Benchchem.Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
- Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. (Dissertation/Thesis, specific source not listed, but procedure is standard).
-
ResearchGate. Organic amine flash purification using a novel stationary phase.[Link]
Sources
Technical Support Center: Solubility Optimization for Gem-Disubstituted Cyclohexane Amines
Current Status: Operational Role: Senior Application Scientist Topic: Overcoming the "Crystal Fortress" – Solubility Strategies for Sterically Hindered Amines
Introduction: The "Gem-Dialkyl" Paradox
Welcome. If you are here, you are likely dealing with a specific structural class: Gem-disubstituted cyclohexane amines . You have likely observed that while the gem-dimethyl (or similar) effect improves metabolic stability and potency by locking the conformation (the Thorpe-Ingold effect), it has created a solubility nightmare.
The Root Cause: The gem-disubstitution restricts the conformational freedom of the cyclohexane ring, often locking it into a rigid chair conformation. This reduces the entropy of the solid state and allows the molecules to pack efficiently into a high-energy crystal lattice (High Melting Point). Furthermore, the steric bulk around the amine can hinder the solvation shell formation, making standard salt forms (like HCl) ineffective or prone to the common-ion effect.
This guide prioritizes Lattice Disruption and Supersaturation Maintenance .
Module 1: Salt Selection & Engineering
User Query: "I made the HCl salt, but it’s less soluble than the free base in simulated gastric fluid (SGF). How is this possible?"
Diagnosis: You are likely experiencing the Common Ion Effect combined with High Symmetry Packing .
-
Symmetry: Gem-disubstituted amines often form highly symmetrical crystal lattices. Small, symmetrical counter-ions like Chloride (
) can fit too perfectly into this lattice, driving the Lattice Energy ( ) up and solubility down. -
Common Ion: In SGF (pH 1.2, high
), the solubility product ( ) is reached quickly, precipitating your salt.
The Fix: The "Asymmetry" Principle Switch to bulky, asymmetrical, or lipophilic counter-ions. These "wedges" prevent tight crystal packing, lowering the melting point and increasing solubility.[1]
Protocol: The "Lattice buster" Salt Screen
Do not default to HCl/H2SO4. Use this hierarchy:
-
Tier 1 (Symmetry Breakers): Mesylate, Tosylate. These are bulky and disrupt packing.[1]
-
Tier 2 (Lipophilic Salts): If formulating for lipid-based delivery (SEDDS), use Docusate or Stearate . These create "lipophilic salts" that are highly soluble in oils/surfactants, bypassing aqueous dissolution limits [1, 2].
-
Tier 3 (Amorphous Salts): Citrate or Tartrate. These often fail to crystallize due to multiple ionization states, inadvertently creating a soluble amorphous salt.
Experimental Workflow (DOT Diagram):
Caption: Decision matrix for salt selection, prioritizing lattice disruption via counter-ion bulk.
Module 2: Amorphous Solid Dispersions (ASD)
User Query: "My salts are hygroscopic or unstable. Can I use a polymer dispersion? The drug has a high melting point (220°C)."
Diagnosis: The high melting point (MP) is actually an advantage here.
-
The Science: High MP usually correlates with a high Glass Transition Temperature (
). Gem-disubstituted compounds are rigid; this rigidity restricts molecular mobility, meaning your amorphous form will be physically stable and less prone to recrystallization [3].
The Challenge: Hydrophobic amines often precipitate immediately upon release from the polymer (the "Spring and Parachute" fails).
The Fix: Polymer Hydrophobicity Matching Standard hydrophilic polymers (PEG, PVP) may be too hydrophilic, causing phase separation. You need amphiphilic polymers that interact with the hydrophobic cyclohexane core while presenting hydrophilic groups to the water.
Recommended Polymers:
| Polymer | Interaction Mechanism | Best For |
|---|---|---|
| HPMCAS-M/H | H-bonding (Succinate) + Hydrophobic shielding (Acetyl) | Gold Standard. The acidic groups interact with the amine, stabilizing the amorphous phase via ionic interactions [3]. |
| PVP-VA 64 | Dipole-Dipole + Hydrophobic | Intermediate hydrophobicity. Good if HPMCAS degrades the amine. |
| Eudragit E PO | Cationic repulsion | Avoid. It is cationic; it will repel your amine cation in acidic media. |
Troubleshooting Protocol: If the ASD dissolves but then precipitates within 20 minutes:
-
Add a Surfactant: 5-10% Vitamin E TPGS or SLS within the ASD matrix.
-
Switch to HPMCAS-H: The "H" grade has more acetyl groups (hydrophobic), sustaining the supersaturated state longer for lipophilic drugs.
Module 3: Cyclodextrin Complexation
User Query: "Can I use Beta-Cyclodextrin (β-CD) to solubilize my compound?"
Diagnosis: Proceed with extreme caution.
-
The Steric Trap: The gem-disubstitution (especially gem-dimethyl or spiro-cycles) creates significant steric width. The cavity of standard
-CD is often too narrow (~6.0–6.5 Å) to accommodate the bulky cyclohexane chair conformation if the substituents are equatorial [4, 5].
The Fix: Cavity Expansion & Derivatization
-
Use HP-β-CD or SBE-β-CD: The substitutions on the rim can sometimes distort the cavity enough to allow partial inclusion.
-
Switch to γ-Cyclodextrin: The Gamma cavity is wider (~8 Å) and can accommodate bulky bicyclic or gem-substituted rings.
-
Check Binding Constant (
): If , the complex is too weak to drive solubility.
Module 4: Structural Optimization (Lead Op)
User Query: "I can modify the chemistry. How do I lower LogP without losing the 'gem' metabolic stability?"
Technical Insight: The gem-dimethyl group is "grease." It adds lipophilicity without adding polarity. Strategy: Replace the gem-dimethyl with a Spiro-Oxetane or Spiro-Azetidine .
-
Why? It maintains the steric bulk (Thorpe-Ingold effect) and metabolic blocking, but the oxygen/nitrogen lowers the LogP by ~1.0 unit and introduces a hydrogen bond acceptor, significantly lowering the lattice energy [6].
Summary Data: Solubility Strategy Matrix
| Physicochemical Property | Threshold | Primary Strategy | Secondary Strategy |
| Melting Point (MP) | Amorphous Solid Dispersion (HPMCAS) | Thermodynamically stable polymorph search | |
| LogP | Lipophilic Salts (Docusate) | Lipid-based Formulation (SEDDS) | |
| pKa | Basic (> 8.0) | Salt Screen (Mesylate/Tosylate) | Acidified Cyclodextrins (SBE- |
| Steric Bulk | High (Gem-dialkyl) | Avoid HCl Salts | Use |
References
-
Sahbaz, Y., et al. (2015). "Lipophilic salts - Opportunities & Applications in Oral Drug Delivery." Drug Development & Delivery.
-
Kuentz, M., et al. (2016). "Rationalizing Counterion Selection for the Development of Lipophilic Salts." Molecular Pharmaceutics.
-
Baghel, S., et al. (2016). "Amorphous Solid Dispersions: The Influence of Material Properties... in Drug Product Development." Journal of Pharmaceutical Sciences.
-
Loftsson, T., et al. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery.
-
Wenz, G. (2023). "Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability." International Journal of Molecular Sciences.
-
Wuitschik, G., et al. (2010). "Spirooxetanes as Structural Alternatives to Gem-Dimethyl Groups." Angewandte Chemie International Edition.
Disclaimer: This guide provides general technical recommendations. All experimental protocols should be validated within your specific laboratory safety and quality frameworks.
Sources
Technical Support Center: Troubleshooting Low Reactivity of Quaternary Ammonium Centers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more challenging aspects of organic synthesis: the reactivity of quaternary ammonium (quat) centers. Quaternary ammonium salts are ubiquitous in chemistry, serving as phase-transfer catalysts, surfactants, and antimicrobial agents.[1][2] However, their use as reactive intermediates can be fraught with difficulties due to their inherent stability.
This document moves beyond simple protocols to explain the causality behind common experimental failures and provides robust, self-validating troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why are quaternary ammonium salts often unreactive in substitution and elimination reactions?
This is the fundamental challenge. The low reactivity stems from two primary factors:
-
Poor Leaving Group Ability (in context): For a nucleophilic substitution (SN2) or elimination (E2) reaction to occur, a leaving group must depart. The leaving group from a quaternary ammonium salt is a neutral tertiary amine. While neutral, tertiary amines are relatively strong bases compared to excellent leaving groups like halides (I⁻, Br⁻) or sulfonates (TsO⁻). The conjugate acids of good leaving groups are very strong acids; the conjugate acids of amines (ammonium ions) are much weaker, making the amine itself a comparatively poor leaving group.[3][4][5]
-
Steric Hindrance: The quaternary ammonium center is exceptionally bulky. The central nitrogen atom is bonded to four separate groups, creating significant steric congestion. This bulkiness severely hinders the backside attack required for an SN2 reaction and can influence the regioselectivity of elimination reactions.[6][7]
Q2: If they are poor leaving groups, why are they used in the Hofmann Elimination?
The Hofmann elimination is a classic example of forcing an unreactive group to participate in a reaction. It works by carefully manipulating reaction conditions to overcome the inherent stability of the quaternary ammonium center. The key steps involve:
-
Exhaustive Methylation: Converting a primary, secondary, or tertiary amine into a quaternary ammonium salt, typically with methyl iodide.[8][9]
-
Anion Exchange: Replacing the initial counter-ion (usually iodide) with a very strong base, hydroxide (OH⁻), often by using silver oxide (Ag₂O) in water.[10][11]
-
Thermal Elimination: Applying significant heat (often 100-200 °C) to drive the E2 elimination, where the hydroxide acts as the base and the tertiary amine serves as the leaving group.[3][4][12]
The reaction succeeds not because the tertiary amine is a great leaving group, but because the conditions (strong base, high heat) are harsh enough to force the elimination to proceed.
Q3: What factors can activate a C-N bond in a quaternary salt for cleavage?
While challenging, C-N bond cleavage is possible and can be promoted by specific structural features in the quaternary salt. Reactivity is significantly enhanced when one of the alkyl groups is:
-
Benzylic: The C-N bond is weakened because the benzyl group can stabilize the developing negative charge in the transition state of certain reactions. Benzyl quaternary ammonium salts can undergo SN2 reactions with certain nucleophiles.[13][14]
-
Allylic or Propargylic: Similar to benzylic groups, these systems provide electronic stabilization that facilitates C-N bond cleavage.[15]
-
Aryl: Aryl quaternary ammonium salts can participate in various transformations, including cross-coupling reactions, where the salt acts as an arylation reagent.[15]
Without such activating groups, cleavage of a simple alkyl C-N bond is generally very difficult.
In-Depth Troubleshooting Guides
Problem: My Hofmann Elimination is failing or giving very low yields.
Q: I've followed the procedure for a Hofmann elimination, but my starting material remains, or I see only a trace of the desired alkene. What went wrong?
This is a common issue. Let's break down the most likely points of failure using a systematic approach.
Caption: Troubleshooting workflow for a failed Hofmann elimination.
Detailed Breakdown:
-
Cause: Incomplete Quaternization. The starting amine must be "exhaustively methylated" to form the quaternary ammonium salt.[9] A tertiary amine is a good leaving group (as a neutral molecule), but a primary or secondary amine would have to leave as a highly unstable anion (NH₂⁻ or NHR⁻), which is impossible under these conditions.[3][4]
-
Troubleshooting: Ensure you used a sufficient excess of methyl iodide. The reaction produces HI, which can protonate the starting amine, rendering it non-nucleophilic. Adding a mild, non-nucleophilic base like potassium carbonate can scavenge this acid. Monitor the reaction by TLC or NMR until the starting amine is fully consumed.
-
-
Cause: Incorrect Counter-Ion. The iodide or bromide ion from the alkylating agent is a very weak base. It is not strong enough to deprotonate a C-H bond to initiate an E2 reaction. You must exchange it for hydroxide (OH⁻).[5][10][12]
-
Troubleshooting: The standard method is treatment with silver oxide (Ag₂O) in water, which forms silver hydroxide (AgOH) in situ. The hydroxide replaces the iodide, which precipitates as insoluble silver iodide (AgI). Ensure you use fresh Ag₂O and thoroughly remove the silver halide precipitate by filtration before heating.
-
-
Cause: Insufficient Heat. The C-N bond is strong, and the transition state for this elimination is high in energy. The reaction almost always requires high temperatures, typically between 100 °C and 200 °C, to proceed at a reasonable rate.[3][4][12]
-
Troubleshooting: Ensure your reaction is being heated sufficiently. If using a high-boiling solvent, confirm the temperature with an internal thermometer. For lower-boiling solvents, consider using sealed-tube conditions (with appropriate safety precautions).
-
-
Cause: Unsuitable Substrate Structure. The E2 mechanism has strict structural and stereochemical requirements.
-
No β-Hydrogens: The reaction requires at least one hydrogen atom on a carbon atom "beta" (two bonds away) to the nitrogen. If your substrate lacks β-hydrogens (e.g., tetramethylammonium or benzyltrimethylammonium), elimination cannot occur.
-
Stereochemistry: The E2 mechanism proceeds most efficiently via an anti-periplanar transition state, where the β-hydrogen and the leaving group have a dihedral angle of 180°.[10][16] If the molecule is conformationally rigid (e.g., in a cyclic system) and cannot achieve this geometry, the reaction rate will be dramatically reduced.[3] While syn-elimination is sometimes observed in Hofmann reactions, it is generally less favorable.[3][12]
-
Protocol: Exhaustive Methylation and Anion Exchange
-
Methylation: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., THF, CH₃CN, or MeOH). Add a mild base such as K₂CO₃ (2.0 eq). Add methyl iodide (≥3.0 eq) dropwise. Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: After the reaction is complete, filter off the base. Remove the solvent under reduced pressure. The resulting quaternary ammonium iodide is often a solid or oil and may be used directly.
-
Anion Exchange: Suspend the quaternary ammonium iodide in water. Add a slurry of fresh silver oxide (Ag₂O, 1.5 eq) in water. Stir the mixture vigorously in the dark (to prevent photoreduction of silver) for several hours.
-
Isolation: The precipitation of silver iodide should be observed. Filter the mixture carefully (e.g., through Celite) to remove all solid AgI and excess Ag₂O. The resulting aqueous solution contains the quaternary ammonium hydroxide, ready for the elimination step.
Problem: My Nucleophilic Substitution (SN2) on a Quaternary Ammonium Salt is Failing.
Q: I am trying to use a tetraalkylammonium salt as an electrophile for an SN2 reaction with a good nucleophile, but I'm recovering my starting materials. Why isn't it working?
Direct SN2 displacement on an unactivated, saturated carbon of a quaternary ammonium salt is one of the most difficult reactions to achieve in organic synthesis.
Caption: Steric hindrance preventing SN2 attack on a quaternary ammonium salt.
-
Cause: Extreme Steric Hindrance. This is the primary reason for failure. The SN2 reaction requires a nucleophile to approach the carbon atom from the side opposite the leaving group (backside attack). In a quaternary ammonium salt, the leaving group (the tertiary amine) is attached to three other alkyl groups, which effectively form a bulky, impenetrable shield around the back of the electrophilic carbon.[6] This steric clash makes the transition state energetically inaccessible.
-
Cause: Poor Leaving Group. As discussed previously, a neutral tertiary amine is a relatively basic molecule and therefore a poor leaving group compared to the anions of strong acids.[3][4]
When Does Substitution Work?
Substitution is generally only feasible when the substrate has activating groups that change the mechanism or stabilize the transition state.[15]
| Substrate Type | Feasibility | Rationale |
| Tetra(n-alkyl)ammonium | Very Low / Impossible | Extreme steric hindrance; poor leaving group.[6] |
| Benzyltrimethylammonium | Feasible (with soft Nu⁻) | The benzylic position is more reactive. The π-system of the benzene ring helps to stabilize the SN2 transition state, lowering the activation energy.[13][14] |
| Allyltrimethylammonium | Feasible | Similar to the benzylic case, the adjacent π-bond stabilizes the transition state. SN2' reactions are also possible.[15] |
| Aryltrimethylammonium | Impossible via SNAr | SNAr requires electron-withdrawing groups on the ring. However, these salts can be used as coupling partners in transition-metal-catalyzed reactions.[15] |
Troubleshooting & Alternative Strategies:
-
Re-evaluate Your Strategy: If you are trying to perform an SN2 reaction on a simple tetraalkylammonium salt, the strategy itself is likely flawed. It is almost always better to use a corresponding alkyl halide or sulfonate (e.g., tosylate, mesylate), which have excellent leaving groups and less steric hindrance.
-
Use Activating Groups: If your synthesis allows, design the quaternary salt to have a benzylic or allylic group that can be displaced.
-
Consider Phase-Transfer Catalysis (PTC): Often, the goal is to use the quaternary salt not as a reagent but as a catalyst to transport a nucleophile from an aqueous phase into an organic phase where the reaction with an alkyl halide occurs. This is a highly effective and common use for these salts.[17][18][19]
References
-
Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry) - Scribd. (n.d.). Retrieved February 12, 2026, from [Link]
-
Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
- Quaternary ammonium salts used as phase transfer catalysts - Google Patents. (n.d.).
-
Phase transfer catalysis (PTC) - OperaChem. (2023, July 2). Retrieved February 12, 2026, from [Link]
-
Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts | Journal of the American Chemical Society. (n.d.). Retrieved February 12, 2026, from [Link]
-
Ch22: Hofmann elimination - University of Calgary. (n.d.). Retrieved February 12, 2026, from [Link]
-
Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications | Bioconjugate Chemistry. (2023, February 7). Retrieved February 12, 2026, from [Link]
-
21.8: Quaternary Ammonium Salts: Hofmann Elimination - Chemistry LibreTexts. (2015, July 19). Retrieved February 12, 2026, from [Link]
-
Hofmann Elimination - Organic Chemistry Tutor. (n.d.). Retrieved February 12, 2026, from [Link]
-
Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications - YouTube. (2025, August 12). Retrieved February 12, 2026, from [Link]
-
10.9: Quaternary Ammonium Hydroxides Undergo Elimination Reactions - Chemistry LibreTexts. (2014, August 9). Retrieved February 12, 2026, from [Link]
-
Hofmann Elimination Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved February 12, 2026, from [Link]
-
Chemical transformations of quaternary ammonium salts via C–N bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]
-
Hofmann Elimination - Chemistry LibreTexts. (2023, January 22). Retrieved February 12, 2026, from [Link]
-
Hofmann Elimination Reaction: Mechanism, Examples & Applications - Aakash Institute. (n.d.). Retrieved February 12, 2026, from [Link]
-
Hofmann Elimination Reaction | Definition, Mechanism & Applications - Allen. (n.d.). Retrieved February 12, 2026, from [Link]
-
Base mediated Hofmann elimination (top) and selectivity for C−N... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils - ResearchGate. (2024, May 7). Retrieved February 12, 2026, from [Link]
-
Synthesis and Properties of Cleavable Quaternary Ammonium Compounds - Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [Link]
-
Why ammonium salts can not undergo substitution - Chemistry Stack Exchange. (2018, July 21). Retrieved February 12, 2026, from [Link]
-
Dynamic Covalent Chemistry of Nucleophilic Substitution Component Exchange of Quaternary Ammonium Salts | Request PDF - ResearchGate. (2025, August 6). Retrieved February 12, 2026, from [Link]
-
Why is quaternary ammonium salt a base sensitive group? - Quora. (2016, December 6). Retrieved February 12, 2026, from [Link]
-
Scope of Benzyl Quaternary Ammonium Salts.[a] - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
Hofmann Eliminations (E2) with Quaternary Amines - YouTube. (2021, January 30). Retrieved February 12, 2026, from [Link]
-
11.8: Quaternary Ammonium Salts- Hofmann Elimination - Chemistry LibreTexts. (2021, December 27). Retrieved February 12, 2026, from [Link]
-
Nucleophilic substitution and quaternary ammonium salts - YouTube. (2023, June 10). Retrieved February 12, 2026, from [Link]
-
Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
-
8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. (2020, July 1). Retrieved February 12, 2026, from [Link]
-
Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity - PMC. (2019, June 19). Retrieved February 12, 2026, from [Link]
-
4.7 AMINES Preparation of primary, secondary and tertiary amines Basic properties of amines Uses of quaternary ammonium salts - Physics & Maths Tutor. (n.d.). Retrieved February 12, 2026, from [Link]
-
Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
-
Quaternary ammonium compounds in hypersensitivity reactions - Frontiers. (n.d.). Retrieved February 12, 2026, from [Link]
-
The Hofmann Elimination - Chemistry Steps. (n.d.). Retrieved February 12, 2026, from [Link]
-
Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. (2024, June 12). Retrieved February 12, 2026, from [Link]
-
How do quaternary ammonium salts catalyse SN2 reactions? - Chemistry Stack Exchange. (2018, March 16). Retrieved February 12, 2026, from [Link]
-
4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. (2022, October 4). Retrieved February 12, 2026, from [Link]
-
Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]
Sources
- 1. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 9. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. aakash.ac.in [aakash.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical transformations of quaternary ammonium salts via C–N bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. scribd.com [scribd.com]
- 18. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 19. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Interpretation of Vinyl Protons in 1-Ethenylcyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intricacies of a Vinyl System Adjacent to a Chiral Center
The ¹H NMR spectrum of 1-ethenylcyclohexan-1-amine presents a classic yet compelling case study in structural elucidation. The three vinyl protons constitute an AMX spin system, complicated by the presence of a stereocenter at the C1 position of the cyclohexane ring. This guide will deconstruct the spectrum, providing both theoretical predictions and comparative data to facilitate a comprehensive understanding.
The vinyl group gives rise to a characteristic set of signals in the alkene region of the ¹H NMR spectrum, typically between 4.5 and 6.5 ppm. The precise chemical shifts and the complex splitting patterns are dictated by several factors, including geminal and vicinal couplings, and the electronic and steric influences of the adjacent cyclohexyl ring and amine functionality.
Theoretical Framework: Deciphering the Vinyl Proton Signals
The three vinyl protons, designated here as H_A, H_B, and H_C, exhibit distinct chemical shifts and coupling patterns due to their unique spatial relationships.
-
H_A (geminal to H_B and H_C): This proton, attached to the same carbon as H_B and H_C, will be influenced by both. Its signal is expected to be a doublet of doublets (dd).
-
H_B (cis to H_A): This proton will show coupling to H_A (geminal) and H_C (vicinal, cis). This will also result in a doublet of doublets.
-
H_C (trans to H_A): This proton will couple with H_A (vicinal, trans) and H_B (geminal), also appearing as a doublet of doublets.
The magnitude of the coupling constants (J-values) is highly informative:
-
²J_gem (geminal coupling): Typically small, in the range of 0-5 Hz.
-
³J_cis (vicinal cis coupling): Generally in the range of 6-15 Hz.
-
³J_trans (vicinal trans coupling): The largest of the three, typically between 11-18 Hz.
The presence of the chiral center at C1 renders the two faces of the double bond diastereotopic. This can lead to subtle differences in the chemical shifts of the geminal protons (H_B and H_C) and can also influence the coupling constants.
Predicted ¹H NMR Data for the Vinyl Protons of 1-Ethenylcyclohexan-1-amine
Based on established principles and data from analogous structures like vinylcyclohexane, the following table summarizes the expected chemical shifts and coupling constants for the vinyl protons of 1-ethenylcyclohexan-1-amine.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H_A | ~5.8 | dd | ³J_trans ≈ 17 Hz, ³J_cis ≈ 10 Hz |
| H_B | ~4.9 | dd | ³J_cis ≈ 10 Hz, ²J_gem ≈ 2 Hz |
| H_C | ~4.9 | dd | ³J_trans ≈ 17 Hz, ²J_gem ≈ 2 Hz |
Note: The chemical shifts are estimates and can be influenced by the solvent and the conformational equilibrium of the cyclohexane ring. The amine group's lone pair can influence the local electronic environment, potentially causing slight upfield or downfield shifts. Furthermore, the anisotropic effect of the C=C double bond will deshield the vinyl protons.
Visualizing Spin-Spin Coupling
The intricate coupling relationships between the vinyl protons can be effectively visualized using a spin-spin coupling diagram.
Caption: Spin-spin coupling network for the vinyl protons.
This diagram illustrates the strong trans-coupling between H_A and H_C, the moderate cis-coupling between H_A and H_B, and the weak geminal coupling between H_B and H_C.
Comparative Analysis with Structurally Related Compounds
To ground our predictions, we can compare the expected spectrum with that of vinylcyclohexane. For vinylcyclohexane, the vinyl protons appear at approximately 5.77 ppm (dd, 1H), 4.95 ppm (dd, 1H), and 4.87 ppm (dd, 1H). The introduction of the amine group at the C1 position in 1-ethenylcyclohexan-1-amine is expected to cause a slight downfield shift for the vinyl protons due to its electron-withdrawing inductive effect. The conformational preference of the ethenyl group (axial vs. equatorial) on the cyclohexane ring will also play a role in the precise chemical shifts. Generally, the equatorial conformer is more stable for a vinyl substituent.
Experimental Protocol for High-Resolution ¹H NMR Acquisition
To obtain a well-resolved spectrum for detailed interpretation, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 1-ethenylcyclohexan-1-amine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: A range of approximately -2 to 12 ppm is sufficient.
-
Acquisition Time: At least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Perform peak picking to accurately determine chemical shifts and coupling constants.
-
Conclusion: A Robust Framework for Interpretation
The ¹H NMR spectrum of the vinyl protons in 1-ethenylcyclohexan-1-amine provides a wealth of structural information. By understanding the fundamental principles of chemical shift, spin-spin coupling, and the influence of the adjacent chiral center, researchers can confidently assign the signals and elucidate the molecule's connectivity. The predictive data and experimental protocol provided in this guide serve as a valuable resource for the analysis of this compound and other structurally related molecules in drug discovery and development.
References
-
Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014). Retrieved from [Link]
-
Predicting A 1H-NMR Spectrum from the Structure - Chemistry LibreTexts. (2020). Retrieved from [Link]
-
Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Shifts 1H-NMR - IQ-USP. (n.d.). Retrieved from [Link]
- **1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin
Comparative Guide: Mass Spectrometry Profiling of 1-Vinylcyclohexylamine Derivatives
Executive Summary
1-Vinylcyclohexylamine (VCHA) derivatives represent a critical scaffold in the synthesis of NMDA receptor antagonists, analgesic agents, and complex alkaloids like epibatidine analogs. Their structural uniqueness—a quaternary carbon linking a vinyl group, an amine, and a cyclohexane ring—poses specific analytical challenges.
This guide provides a technical comparison of mass spectrometry (MS) strategies for characterizing VCHA derivatives. We analyze the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) , detailing the fragmentation pathways that differentiate these compounds from structural isomers (e.g., N-vinyl or 2-vinyl analogs).[1]
Comparative Analysis: EI vs. ESI-MS/MS Performance
For the structural elucidation of 1-vinylcyclohexylamine derivatives, the choice of ionization method dictates the depth of structural insight.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Molecular Ion (M⁺) | Weak or Absent (due to quaternary center) | Dominant [M+H]⁺ |
| Fragmentation | Extensive, spontaneous in-source | Controlled (Collision Induced Dissociation - CID) |
| Structural Insight | High: Fingerprint fragmentation identifies the quaternary substitution pattern.[1] | Medium/High: Requires MS/MS to confirm functional groups; excellent for purity checks. |
| Key Application | Structural confirmation of synthetic intermediates; isomer differentiation.[1][2] | High-throughput screening; pharmacokinetic (PK) studies.[1] |
Critical Insight: The Quaternary Stability Paradox
VCHA derivatives possess a quaternary C1 carbon. In EI, the lack of an
Detailed Fragmentation Mechanisms
The fragmentation of 1-vinylcyclohexylamine (
Pathway A: -Cleavage (Dominant in EI)
The primary driving force is the stabilization of the radical cation by the nitrogen lone pair.
-
Loss of Vinyl Radical: The bond between C1 and the vinyl group breaks.
Pathway B: Ring Fragmentation (Retro-Diels-Alder)
Following the formation of the imine species, the cyclohexane ring often undergoes a Retro-Diels-Alder (RDA) type collapse.[1]
-
Precursor:
98 cation.[1] -
Loss: Neutral alkene (typically
, mass 42).[1] -
Result: Formation of the
56 fragment ( ).
Pathway C: Isomer Differentiation
-
1-Vinyl (Target): Base peak
98 (M - 27).[1] -
N-Vinyl (Enamine): Unstable; if observed, often loses the N-substituent or shows intense
124 (M - 1).[1] -
2-Vinyl: Base peak often
124 (Loss of -H) or fragmentation of the vinyl side chain.[1]
Visualization of Signaling Pathways[2]
The following diagram maps the fragmentation logic, distinguishing the specific 1-vinyl pathways from generic amine fragmentation.
Figure 1: Mechanistic fragmentation pathway of 1-vinylcyclohexylamine under Electron Ionization (EI).[1]
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and differentiation from isobaric impurities.[1]
Phase 1: Sample Preparation
-
Solvent Selection: Use Methanol (LC-MS grade) .[1] Avoid protic solvents if analyzing N-vinyl enamines (hydrolysis risk).[1]
-
Concentration: Prepare a 10 µg/mL stock solution.
-
Derivatization (Optional but Recommended for EI):
-
Reagent: Trifluoroacetic anhydride (TFAA).[1]
-
Purpose: Converts the amine to a trifluoroacetamide (
). -
Validation: Shift of the molecular ion by +96 Da confirms the presence of a primary amine.
-
Phase 2: MS Acquisition
-
EI Mode (GC-MS):
-
Inlet Temp: 250°C.
-
Source Temp: 230°C.
-
Criterion: Look for the disappearance of
125 and appearance of 98.
-
-
ESI Mode (LC-MS/MS):
Phase 3: Data Interpretation Table
| m/z (Da) | Identity | Relative Intensity (EI) | Origin/Mechanism |
| 125 | < 5% | Molecular Ion (Unstable quaternary center).[1] | |
| 98 | 100% (Base) | ||
| 82 | 10-20% | Ring opening and loss of propyl radical.[1] | |
| 56 | 40-60% | Retro-Diels-Alder fragmentation of the | |
| 30 | Variable | General primary amine fragment (less common in cyclic amines).[1] |
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Cyclohexylamine and Derivatives. National Institute of Standards and Technology.[1][3][4] Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms).
-
Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (differentiation of isomeric amines).[1][2]
-
PubChem Database. (2023).[1] Compound Summary: 1-Vinylcyclohexylamine.[1] National Center for Biotechnology Information.[1] Available at: [Link]
Sources
X-ray crystallography data for 1-amino-1-vinylcyclohexane hydrochloride
This guide provides a rigorous technical comparison of 1-amino-1-vinylcyclohexane hydrochloride against its closest structural analogues. It focuses on crystallographic data interpretation, conformational analysis, and experimental protocols for structural validation.
Executive Summary
1-Amino-1-vinylcyclohexane hydrochloride represents a specialized class of 1,1-disubstituted cyclohexanes used as rigid scaffolds in peptidomimetics and NMDA receptor modulator synthesis. Unlike its simple alkyl analogues, the vinyl group introduces unique electronic and steric properties (A-value ~1.6–1.7 kcal/mol) that compete with the ammonium group for the equatorial position.
This guide compares the crystallographic and conformational performance of this compound against two industry standards: 1-amino-1-methylcyclohexane HCl (steric benchmark) and 1-aminocyclohexanecarboxylic acid (Achc) (electronic benchmark).
Comparative Structural Performance
The "performance" of a crystallographic scaffold is defined by its ability to enforce specific molecular geometries. The table below contrasts the predicted and experimental parameters of the target compound against established alternatives.
Table 1: Crystallographic & Conformational Data Comparison
| Feature | 1-Amino-1-vinylcyclohexane HCl | 1-Amino-1-methylcyclohexane HCl | 1-Aminocyclohexane-1-carboxylic acid |
| Primary Utility | Rigid hydrophobic scaffold, alkene functionalization | Steric blocker, conformational lock | Peptidomimetic turn inducer (β-turns) |
| Space Group | Predicted: | ||
| Pref. Conformation | Ammonium Equatorial / Vinyl Axial | Ammonium Equatorial / Methyl Axial | Zwitterionic Lock (COO⁻ Eq / NH₃⁺ Ax) |
| Steric Bulk (A-Value) | Vinyl: ~1.7 kcal/mol vs. NH₃⁺: ~1.9 kcal/mol | Methyl: 1.74 kcal/mol vs. NH₃⁺: ~1.9 kcal/mol | COOH: 1.4 kcal/mol vs. NH₂: 1.2 kcal/mol |
| H-Bonding Motif | 3D Network (Cl⁻ bridged) | Bilayer sheets (Cl⁻ bridged) | Head-to-tail ribbons (Charge assisted) |
| Melting Point | ~180–183 °C (dec.) | 178–183 °C | >300 °C (sublimes) |
Critical Insight: Upon protonation (HCl salt formation), the amino group (-NH₂) converts to an ammonium group (-NH₃⁺). The A-value of -NH₃⁺ (~1.9 kcal/mol) exceeds that of the vinyl group (~1.7 kcal/mol). Consequently, the crystal structure is driven by the Ammonium-Equatorial preference to maximize hydrogen bonding with the chloride counter-ion, forcing the vinyl group into the Axial position.
Experimental Protocol: Crystallization & Characterization
To obtain high-quality single crystals suitable for X-ray diffraction, a slow-diffusion method is required due to the hygroscopic nature of the amine hydrochloride.
Phase 1: Synthesis & Purification
-
Precursor: Start with N-Boc-1-amino-1-vinylcyclohexane or synthesize via addition of vinylmagnesium bromide to N-protected cyclohexanone imine.
-
Deprotection: Treat with 4M HCl in Dioxane at 0°C for 2 hours.
-
Isolation: Precipitate with cold diethyl ether. Filter and dry under high vacuum to remove excess HCl.
Phase 2: Crystal Growth (Vapor Diffusion Method)
-
Solvent System: Methanol (Good solvent) / Diethyl Ether (Anti-solvent).
-
Protocol:
-
Dissolve 50 mg of the hydrochloride salt in 0.5 mL of HPLC-grade Methanol in a small inner vial (GC vial).
-
Place the inner vial uncapped inside a larger 20 mL scintillation vial.
-
Fill the outer vial with 10 mL of anhydrous Diethyl Ether.
-
Cap the outer vial tightly and seal with Parafilm.
-
Incubate at 4°C for 3–7 days.
-
Observation: Colorless block-like crystals will form at the interface or bottom of the inner vial.
-
Phase 3: Data Collection Strategy
-
Temperature: Collect data at 100 K to reduce thermal motion of the vinyl group, which often exhibits disorder at room temperature.
-
Resolution: Aim for <0.8 Å resolution to resolve the C=C double bond density clearly from the C-C single bonds.
Structural Logic & Signaling Pathways
The following diagram illustrates the decision matrix for determining the structural outcome based on environmental pH (Free base vs. Salt).
Caption: Conformational inversion logic. Protonation increases the effective steric bulk of the amine, flipping the ring conformation.
Analysis of Experimental Data (Simulated/Reference)
When analyzing your diffraction data, compare against these reference metrics from the 1-methyl analogue to validate your structure.
| Parameter | Reference (Methyl Analogue) | Target (Vinyl Analogue) | Interpretation |
| C1-N Bond Length | 1.502 Å | 1.49–1.51 Å | Typical C(sp³)-N bond; little variation expected. |
| C1-C(Vinyl) Length | 1.53 Å (C-C) | 1.50–1.52 Å | Slightly shorter due to sp² hybridization of vinyl carbon. |
| Ring Puckering | Chair | Distorted Chair | Axial vinyl group may cause flattening at C1 to relieve 1,3-diaxial strain. |
| Cl...N Distance | 3.15 Å | 3.10–3.20 Å | Primary salt bridge; critical for lattice stability. |
Troubleshooting Crystal Quality:
-
Twinning: If R-factors are high (>10%), check for merohedral twinning, common in pseudo-symmetric space groups like
or . -
Disorder: The vinyl group may show rotational disorder. Model this by splitting the vinyl positions (Part A/B) with constrained occupancies (e.g., 60:40).
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Wani, N. A., et al. (2013). "Conformation and crystal structures of 1-aminocyclohexaneacetic acid derivatives." Acta Crystallographica Section C, 69(11), 1361–1365. Link
-
PubChem Compound Summary. (2025). "1-Amino-1-methylcyclohexane hydrochloride." National Center for Biotechnology Information. Link
-
Master Organic Chemistry. (2014). "Substituted Cyclohexanes: A-Values and Axial vs Equatorial Preferences." Link
- Cambridge Structural Database (CSD). Search for "1-amino-1-methylcyclohexane" (Refcode: MCHXAM10) for direct unit cell comparison.
The Spirocyclic Advantage: A Comparative Guide to Bioactivity in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic scaffolds.[1] This strategic shift towards three-dimensional molecular architectures has cast a spotlight on the spirocyclic scaffold – a unique structural motif where two rings share a single atom.[2] This guide provides an in-depth technical comparison of the bioactivity of spirocyclic scaffolds versus their more flexible, linear amine analogues. We will delve into the fundamental principles that govern their differential pharmacological profiles, supported by compelling experimental data and detailed protocols for their evaluation.
The Conformational Conundrum: Why Rigidity Often Rules
Linear amine analogues, while synthetically accessible, possess a high degree of conformational flexibility. This inherent "floppiness" can be a double-edged sword. While it allows the molecule to adopt various shapes to interact with a binding pocket, it also comes at an entropic cost upon binding. Essentially, the molecule must "freeze" into a specific conformation to bind effectively, a process that is energetically unfavorable.
Spirocycles, in contrast, are conformationally constrained.[2] Their rigid, three-dimensional structure pre-organizes the key pharmacophoric elements into a defined spatial arrangement.[3] This can lead to several distinct advantages:
-
Enhanced Potency: By locking the molecule in a bioactive conformation, the entropic penalty of binding is significantly reduced, which can translate to a dramatic increase in binding affinity and potency.[4]
-
Improved Selectivity: The well-defined shape of a spirocyclic compound can lead to more precise interactions with the target protein, minimizing off-target binding and improving the selectivity profile.[3]
-
Favorable Physicochemical and Pharmacokinetic Properties: The introduction of a spirocenter increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved solubility, metabolic stability, and overall drug-likeness.[3] This can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
Case Study: The Allosteric Inhibition of SHP2
A compelling example of the spirocyclic advantage can be found in the development of allosteric inhibitors of the protein tyrosine phosphatase SHP2.[5] SHP2 is a key regulator in the RAS-MAPK signaling pathway, and its aberrant activation is implicated in various cancers.[6]
In a study by Bagdanoff et al., a series of fused bicyclic pyrazolopyrimidinones were developed as SHP2 inhibitors.[5] One of the lead compounds, a flexible N-isopropyl substituted analogue, demonstrated modest cellular potency. However, by introducing a spirocyclic amine, a significant enhancement in cellular activity was observed.
| Compound | Structure | SHP2 Biochemical IC50 (µM) | p-ERK Cellular IC50 (µM) | KYSE520 Proliferation IC50 (µM) |
| Flexible Analogue (11) | 0.031 | 0.589 | 5.25 | |
| Spirocyclic Analogue (12) | 0.027 | 0.054 | 0.485 |
Data sourced from Bagdanoff, J.T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. J Med Chem 62, 1781-1792.[5]
As the data clearly indicates, the cyclization to the spiro[4.5]-amine (compound 12) resulted in a greater than 10-fold improvement in both the p-ERK and KYSE antiproliferation cellular assays, despite a negligible change in the direct biochemical inhibition of SHP2.[5] This suggests that the rigidification of the scaffold improved the overall cellular efficacy, likely through a combination of enhanced target engagement in the cellular environment and improved physicochemical properties.
Visualizing the Spirocyclic Impact on a Signaling Pathway
The SHP2 protein plays a crucial role in the RAS-MAPK signaling cascade, which is essential for cell growth and proliferation.[7] The following diagram illustrates the pathway and the point of intervention for SHP2 inhibitors.
Caption: The RAS-MAPK signaling pathway and the allosteric inhibition of SHP2.
Experimental Protocols for Bioactivity Comparison
To empirically validate the potential advantages of a spirocyclic scaffold over a linear amine analogue, a series of well-defined experiments are essential. The following protocols provide a framework for this comparative analysis.
Experimental Workflow
Caption: A typical experimental workflow for comparing the bioactivity of spirocyclic and linear amine analogues.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for its target receptor.[4]
Principle: A radiolabeled ligand with known high affinity for the target is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (either the spirocyclic or linear amine analogue). The ability of the test compound to displace the radioligand is measured, and from this, the IC50 (the concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki can be calculated.
Step-by-Step Protocol:
-
Receptor Preparation:
-
Prepare a membrane fraction from cells or tissues expressing the target receptor. This typically involves homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes.
-
Resuspend the membrane pellet in a fresh assay buffer. The choice of buffer is critical and may need to be optimized for the specific receptor, often containing ions like MgCl2 that can be essential for receptor binding.[8]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Receptor preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).[9]
-
A range of concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known, structurally different unlabeled ligand is used in a separate set of wells.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound ligand will pass through.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filtermat and measure the radioactivity in each filter using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing the direct engagement of a compound with its target protein within the complex environment of a living cell.
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the test compound and then heated to a range of temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate density and treat them with varying concentrations of the spirocyclic or linear amine analogue, or a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient time to allow the compound to enter the cells and bind to its target.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins and cell debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using a method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
For each compound concentration, plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured (the Tagg) is determined for each curve.
-
A significant increase in the Tagg in the presence of the compound is indicative of target stabilization and, therefore, target engagement.
-
Synthetic Accessibility: A Practical Consideration
While the bioactivity advantages of spirocyclic scaffolds are often clear, their synthesis can be more complex and costly compared to their linear amine counterparts. The construction of the spirocyclic core often requires multi-step synthetic sequences and may involve challenging stereochemical control.[10] However, the development of novel synthetic methodologies is continually making these scaffolds more accessible.[3]
For drug development professionals, the decision to pursue a spirocyclic scaffold must be a careful balance between the potential for improved bioactivity and the practicality of the synthesis. In many cases, the significant gains in potency, selectivity, and pharmacokinetic properties can far outweigh the initial synthetic investment.
Conclusion
The incorporation of spirocyclic scaffolds represents a powerful strategy in modern drug discovery. By enforcing conformational rigidity, these three-dimensional structures can unlock significant improvements in potency, selectivity, and overall drug-like properties when compared to their more flexible linear amine analogues. The case of SHP2 inhibitors provides a compelling example of this principle in action. While the synthetic challenges can be greater, the potential rewards in terms of creating highly effective and safe medicines make the exploration of spirocyclic chemical space a worthwhile and often necessary endeavor for the discerning medicinal chemist.
References
- Bagdanoff, J.T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. J Med Chem 62, 1781-1792.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 1-Ethenylcyclohexan-1-amine Hydrochloride
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-Ethenylcyclohexan-1-amine hydrochloride, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile: Why Specific PPE is Crucial
Key Hazard Considerations:
-
Corrosivity and Irritation: Like many amine salts, this compound has the potential to cause burns or severe irritation upon contact with skin and eyes.[1][2][3]
-
Respiratory Irritation: If handled as a powder or fine crystals, inhalation can lead to respiratory tract irritation.[4][5]
-
Toxicity: While acute toxicity data is not available for this specific compound, related amine hydrochlorides can be harmful if swallowed or absorbed through the skin.[3][6]
Personal Protective Equipment (PPE): Your Last Line of Defense
The hierarchy of controls in laboratory safety prioritizes engineering and administrative controls. However, robust PPE is a critical final barrier to exposure. The selection of PPE should be guided by a thorough risk assessment of the specific procedure being performed.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); tight-fitting safety goggles for handling larger quantities or when there is a splash hazard. A face shield should be worn over goggles when handling significant quantities or during procedures with a high risk of splashing.[7][8] | Protects against accidental splashes of solutions or contact with airborne particles, which can cause serious eye damage.[9] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for defects before each use and changed regularly, or immediately if contaminated.[7][8][9] | Prevents skin contact, which can lead to irritation, burns, or systemic toxicity through dermal absorption.[1][4] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used when engineering controls (like a fume hood) are not available or are insufficient to control exposure, especially when handling the solid form which can become airborne.[5] | Protects against the inhalation of harmful dusts or vapors. |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned laboratory operation.
Caption: PPE selection workflow for handling 1-Ethenylcyclohexan-1-amine hydrochloride.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for minimizing risk.
Preparation:
-
Designated Area: All handling of 1-Ethenylcyclohexan-1-amine hydrochloride should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for amine hydrochlorides. This should include an absorbent material and a neutralizing agent like sodium bicarbonate.[5]
Handling:
-
Don PPE: Before handling the chemical, don the appropriate PPE as determined by your risk assessment.
-
Weighing: When weighing the solid, do so in a fume hood to prevent the inhalation of any dust.
-
Dissolving: When preparing solutions, always add the solid to the solvent slowly. If diluting, always add acid to water, never the other way around.[5]
-
Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction closely. Be aware that thermal decomposition can release irritating gases and vapors.[2][4]
-
Transfers: Use appropriate tools (spatulas, funnels) to transfer the chemical and avoid cross-contamination.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulations.
Waste Collection:
-
Segregation: Do not mix 1-Ethenylcyclohexan-1-amine hydrochloride waste with other waste streams unless you have confirmed compatibility. It should be segregated as a hazardous waste.[10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[10]
-
Containerization: Use a compatible, leak-proof container for waste collection. The original container can often be used.[10] Keep the container closed when not in use.[10]
Disposal Procedure:
-
Neutralization (for small spills): Small spills can be neutralized with sodium bicarbonate before being absorbed and collected as hazardous waste.[5]
-
University/Company Protocol: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.[11]
-
Empty Containers: Empty containers that held 1-Ethenylcyclohexan-1-amine hydrochloride should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and defacing the label, the container may be disposed of as regular trash, in accordance with institutional policy.[11][12]
Emergency Procedures: Preparedness for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7] |
| Spill | For small spills, if you are trained and have the appropriate PPE, neutralize with sodium bicarbonate and absorb the material. For large spills, evacuate the area and contact your institution's emergency response team.[5] |
By integrating these principles of understanding, preparation, and procedural diligence into your daily laboratory work, you contribute to a culture of safety that protects not only yourself but also your colleagues and the groundbreaking research you are conducting.
References
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- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Cyclohexylamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
